molecular formula C10H12O2 B140012 Methyl 3-phenylpropionate CAS No. 103-25-3

Methyl 3-phenylpropionate

Cat. No.: B140012
CAS No.: 103-25-3
M. Wt: 164.20 g/mol
InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
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Description

Methyl 3-phenylpropionate (CAS 103-25-3), also known as methyl hydrocinnamate, is a significant aromatic ester compound with the molecular formula C 10 H 12 O 2 and a molecular weight of 164.20 g/mol . This compound is a clear, colorless to light yellow liquid characterized by a sweet, fruity, and floral odor with honey and balsamic notes, making it a valuable material in fragrance and flavor research . In scientific applications, it serves as an important raw material and intermediate in organic synthesis . Its role extends to the development of pharmaceuticals and agrochemicals, where it is used as a key synthetic precursor . For instance, it functions as a building block in the synthesis of novel inhibitors for enzymes like histone deacetylases (HDACs) . It is also recognized as a flavoring agent with a defined flavor profile of flower and fruit, listed under FEMA 2741 and JECFA 643 . Key physical properties include a boiling point of approximately 236-239 °C at 760 mmHg , a density of ~1.045 g/mL , and a refractive index of 1.502 . It is insoluble in water but soluble in various organic solvents such as chloroform, methanol, and ethanol . For safe handling, note its flash point of 100 °C (212 °F) . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylpropanoate
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InChI

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
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InChI Key

RPUSRLKKXPQSGP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)CCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C10H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID2059271
Record name Benzenepropanoic acid, methyl ester
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour
Record name Methyl 3-phenylpropanoate
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Record name Methyl 3-phenylpropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

91.00 to 92.00 °C. @ 4.00 mm Hg
Record name Methyl 3-phenylpropanoate
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Solubility

insoluble in water, miscible (in ethanol)
Record name Methyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.037-1.045
Record name Methyl 3-phenylpropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

103-25-3
Record name Methyl 3-phenylpropionate
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Record name METHYL 3-PHENYLPROPIONATE
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Record name Methyl 3-phenylpropanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103-25-3

This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a significant ester in the fields of organic synthesis, fragrance, and flavor chemistry. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its chemical and physical properties, synthesis, reactivity, and safety.

Chemical and Physical Properties

Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor.[1][2] Its properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 103-25-3[3]
Molecular Formula C₁₀H₁₂O₂[1][3][4]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweet, fruity, floral, honey-like[1][2]
Density 1.043 g/mL at 25 °C[2][5]
Boiling Point 238.5 °C at 760 mmHg[4]
91-92 °C at 4 mmHg[2][5]
Melting Point 142-145 °C (This appears to be an outlier, likely for a related but different compound as it's a liquid at room temperature)[2][4]
Flash Point 99.7 °C (212 °F)[2][4]
Refractive Index (n²⁰/D) 1.502[2][4][5]
Vapor Pressure 0.0423 mmHg at 25 °C[4]
Solubility Soluble in organic solvents like chloroform (B151607) and methanol (B129727); insoluble in water.[1][2][5]
Table 2: Identifiers and Descriptors
Identifier/DescriptorValueReference
IUPAC Name methyl 3-phenylpropanoate[3]
Synonyms Methyl 3-phenylpropanoate, Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester[3]
InChI InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3[1][3]
InChIKey RPUSRLKKXPQSGP-UHFFFAOYSA-N[1][3]
SMILES COC(=O)CCC1=CC=CC=C1[1][3]
LogP 1.79220[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum shows characteristic peaks at m/z 104 (base peak), 91, 105, 164 (molecular ion), and 77.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification
  • Reactants: A mixture of 3-phenylpropionic acid, methanol, and a catalytic amount of concentrated sulfuric acid is prepared.[7]

  • Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]

  • Work-up: After cooling, the excess methanol is removed, and the residue is neutralized with a base such as sodium bicarbonate solution.[7]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like ether.[7]

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.[2][7]

An alternative synthetic route involves the hydrogenation of methyl cinnamate.[5]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the ester functional group and the aromatic ring.

  • Hydrolysis: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropionic acid and methanol.[2]

  • Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions, although the ester group is deactivating.[2]

Due to its pleasant aroma, this compound is widely used in the fragrance and food industries as a flavoring agent.[2][3] It also serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals.[4][5]

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[8] Personal protective equipment such as safety goggles and gloves is recommended.[9]

  • Toxicity Data: Detailed toxicological studies are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3] There is no information available to suggest it is mutagenic, carcinogenic, or has reproductive effects.[10]

Visualizations

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound

It is important to note that while this guide provides a comprehensive overview, detailed experimental protocols for complex biological assays such as signaling pathway analysis are not applicable to a single chemical compound like this compound. Its biological activities would be explored in the context of specific cellular or in vivo studies, the protocols for which would be highly specific to the research question being investigated.

References

Methyl 3-phenylpropionate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a versatile organic compound with applications in organic synthesis, pharmaceuticals, and fragrance industries. This document outlines its chemical identity, physical and chemical properties, and detailed protocols for its synthesis.

Chemical Structure and IUPAC Name

Methyl 3-phenylpropionate, an ester derived from 3-phenylpropionic acid and methanol (B129727), is a colorless to pale yellow liquid.[1] Its chemical structure is characterized by a benzene (B151609) ring attached to a propionate (B1217596) methyl ester group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-phenylpropanoate .[2] It is also known by several synonyms, including methyl hydrocinnamate and benzenepropanoic acid, methyl ester.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [2]
CAS Number 103-25-3[1]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant, fruity[1]
Boiling Point 238-239 °C (at 760 mmHg)[4]
91-92 °C (at 4 mmHg)[5]
Density 1.043 g/mL at 25 °C[5]
Refractive Index 1.502 at 20 °C[5]
Flash Point 100 °C (212 °F)[4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol.[5]
LogP 2.32[2]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Fischer Esterification using Sulfuric Acid Catalyst

This method involves the acid-catalyzed esterification of 3-phenylpropionic acid with methanol.

Materials:

  • 3-phenylpropionic acid (50 g)

  • Methanol (250 mL)

  • Concentrated sulfuric acid (12 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

  • Ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[6]

  • After reflux, the excess methanol is removed by evaporation under reduced pressure.[6]

  • The residue is then added to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).[6] The pH is adjusted to 9 by the addition of more sodium bicarbonate solution.[6]

  • The mixture is extracted five times with 100 mL portions of ether.[6]

  • The combined ether extracts are washed twice with 50 mL of brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the ether is evaporated to yield this compound as an oil.[6]

Synthesis using Diazomethane (B1218177)

This protocol utilizes diazomethane for the esterification of 3-phenylpropionic acid. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 3-phenylpropionic acid (8.0 g, 0.053 mol)

  • An excess solution of diazomethane in ether

Procedure:

  • To an ice-cooled and stirred solution of 3-phenylpropionic acid in 30 mL of ether, a solution of diazomethane in ether is slowly added until the yellow color of diazomethane persists.[7]

  • The ether is then concentrated under reduced pressure.[7]

  • The resulting residue is distilled under reduced pressure to afford this compound as a colorless, transparent oil.[7] The reported yield for this method is 83.1%, with a boiling point of 106-108 °C at 10 mmHg.[7]

Visualized Synthesis Workflow

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification Reactants 3-Phenylpropionic Acid + Methanol Reaction Reflux (12 hours) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup: 1. Evaporation of excess Methanol 2. Neutralization with NaHCO₃ 3. Ether Extraction 4. Brine Wash 5. Drying Reaction->Workup Product This compound Workup->Product

Caption: Fischer Esterification of 3-Phenylpropionic Acid

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-phenylpropanoate, also known as methyl hydrocinnamate, is an aromatic ester with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its utility as a synthetic intermediate makes a thorough understanding of its physical and chemical properties essential for researchers and developers in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl 3-phenylpropanoate, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization.

Chemical Identity and Structure

Methyl 3-phenylpropanoate is the methyl ester of 3-phenylpropanoic acid.[3] Its structure consists of a benzene (B151609) ring attached to a propanoate methyl ester chain.

IdentifierValue
IUPAC Name methyl 3-phenylpropanoate[3]
Synonyms Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester, 3-Phenylpropanoic acid methyl ester[3]
CAS Number 103-25-3[4]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [3]
SMILES COC(=O)CCC1=CC=CC=C1[3]
InChI Key RPUSRLKKXPQSGP-UHFFFAOYSA-N[4]

Physical Properties

Methyl 3-phenylpropanoate is a colorless to pale yellow liquid at room temperature with a characteristic fruity, floral, and honey-like odor.[2][4] A summary of its key physical properties is presented below.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[4]
Odor Fruity, floral, honey-like[2]
Melting Point 142-145 °C[5]
Boiling Point 236 - 239 °C at 760 mmHg[6]
91-92 °C at 4 mmHg[5]
Density 1.043 - 1.05 g/mL at 25 °C[5][7]
Refractive Index (n20/D) 1.501 - 1.505[8]
Flash Point 100 °C (212 °F)[1]
Solubility Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1]
Vapor Pressure 0.0423 mmHg at 25°C[7]

Chemical Properties and Reactivity

The chemical behavior of methyl 3-phenylpropanoate is primarily dictated by the ester functional group and the aromatic benzene ring.

  • Ester Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and methanol.

  • Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester group can be reduced to an alcohol, yielding 3-phenylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the ester group is a deactivating meta-director.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 3-phenylpropanoate.

Spectroscopic DataKey Features
¹H NMR (Predicted) Signals expected for aromatic protons, two methylene (B1212753) groups in the propyl chain, and the methyl ester protons.
¹³C NMR (Predicted) Peaks anticipated for the carbonyl carbon of the ester, carbons of the benzene ring, the two methylene carbons, and the methoxy (B1213986) carbon.
Infrared (IR) Spectroscopy A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group is a key characteristic.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 164.[3] Common fragment ions are observed at m/z 104, 91, and 77, corresponding to the loss of the methoxycarbonyl group, the tropylium (B1234903) ion, and the phenyl group, respectively.[5]

Experimental Protocols

Detailed methodologies for the synthesis and key transformations of methyl 3-phenylpropanoate are provided below.

Synthesis of Methyl 3-Phenylpropanoate via Fischer Esterification

This protocol describes the synthesis from 3-phenylpropionic acid and methanol using a strong acid catalyst.

Materials:

  • 3-phenylpropionic acid (50 g)

  • Methanol (250 ml)

  • Concentrated sulfuric acid (12 ml)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

  • Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.

  • The excess methanol is then removed by evaporation under reduced pressure.

  • The residue is added to a mixture of saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). The pH is adjusted to 9 with additional sodium bicarbonate solution.

  • The mixture is extracted with ether (5 x 100 ml).

  • The combined ether extracts are washed with brine (2 x 50 ml), dried over anhydrous sodium sulfate, and the ether is evaporated to yield methyl 3-phenylpropanoate as an oil.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product start1 3-Phenylpropionic Acid reflux Reflux for 12 hours start1->reflux start2 Methanol start2->reflux start3 H₂SO₄ (catalyst) start3->reflux evap Evaporate excess Methanol reflux->evap neutralize Neutralize with NaHCO₃ evap->neutralize extract Extract with Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry evap2 Evaporate Ether dry->evap2 product Methyl 3-Phenylpropanoate evap2->product G Methyl 3-Phenylpropanoate Methyl 3-Phenylpropanoate 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid Methyl 3-Phenylpropanoate->3-Phenylpropanoic Acid 1. NaOH, H₂O/MeOH 2. H₃O⁺ Methanol Methanol Methyl 3-Phenylpropanoate->Methanol 1. NaOH, H₂O/MeOH 2. H₃O⁺ G Methyl 3-Phenylpropanoate Methyl 3-Phenylpropanoate 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol Methyl 3-Phenylpropanoate->3-Phenylpropan-1-ol 1. LiAlH₄, THF 2. H₂O workup

References

A Technical Guide to the Spectral Analysis of Methyl Hydrocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl hydrocinnamate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for methyl hydrocinnamate (CAS No: 103-25-3).[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for Methyl Hydrocinnamate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.17m5HAromatic protons (C₆H₅)
3.66s3HMethyl protons (-OCH₃)
2.95t2HMethylene protons adjacent to phenyl group (-CH₂-Ph)
2.62t2HMethylene protons adjacent to carbonyl group (-CH₂-C=O)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for Methyl Hydrocinnamate

Chemical Shift (δ) ppmAssignment
173.4Carbonyl carbon (C=O)
140.6Aromatic carbon (C-1, ipso)
128.5Aromatic carbons (C-3, C-5 or C-2, C-6)
128.3Aromatic carbons (C-2, C-6 or C-3, C-5)
126.3Aromatic carbon (C-4)
51.6Methyl carbon (-OCH₃)
35.8Methylene carbon adjacent to carbonyl group (-CH₂-C=O)
30.9Methylene carbon adjacent to phenyl group (-CH₂-Ph)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[4]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Hydrocinnamate

Wavenumber (cm⁻¹)IntensityAssignment
3028MediumAromatic C-H stretch
2951MediumAliphatic C-H stretch
1738StrongC=O (ester) stretch
1497, 1454MediumAromatic C=C ring stretch
1165StrongC-O (ester) stretch
748, 699StrongC-H out-of-plane bend (monosubstituted benzene)

Sample preparation: Neat liquid film.[1]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for Methyl Hydrocinnamate (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
16433[M]⁺ (Molecular ion)
104100[C₈H₈]⁺ (Tropylium ion rearrangement)
9159[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺ (Phenyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for liquid samples such as methyl hydrocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-25 mg of methyl hydrocinnamate for ¹H NMR or 50-100 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

  • To ensure a homogeneous solution, gently vortex or sonicate the mixture.[7]

  • Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]

  • The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[7]

  • Cap the NMR tube securely.[7]

2. Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.[7]

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]

  • Shim the magnetic field to achieve maximum homogeneity and resolution.[7]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

  • For a standard ¹H NMR spectrum, set the appropriate spectral width and number of scans (typically 8 to 16 for a sample of this concentration).

  • For a ¹³C NMR spectrum, use a proton-decoupled pulse sequence.[9] Set the number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to thousands depending on the concentration.[9] A relaxation delay of 1-2 seconds is common for qualitative spectra.[9]

  • Initiate data acquisition.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]

  • Phase the resulting spectrum and perform baseline correction.[9]

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for ¹³C NMR) or an internal standard like TMS (0 ppm).[4][9]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Obtain two clean, dry salt plates (e.g., NaCl or KBr).[10]

  • Using a Pasteur pipette, place one drop of methyl hydrocinnamate onto the center of one plate.[10]

  • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[10]

2. Data Acquisition (FTIR):

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.[10]

  • Acquire a background spectrum of the empty instrument to subtract any atmospheric interference.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

  • Prepare a dilute solution of methyl hydrocinnamate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • The sample must be free of non-volatile impurities.[12]

2. Data Acquisition (Electron Ionization - GC-MS):

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from the solvent and any volatile impurities.[13]

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.[14]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

  • A detector records the abundance of each ion.[14]

3. Data Processing:

  • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

  • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure of the molecule.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of methyl hydrocinnamate.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output Sample Methyl Hydrocinnamate (Liquid Sample) NMR_Prep Dissolve in CDCl₃ Filter into NMR Tube Sample->NMR_Prep IR_Prep Create Thin Film between Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform Phasing & Calibration Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion Analyze Fragmentation MS_Acq->MS_Proc NMR_Data NMR Spectra & Tables NMR_Proc->NMR_Data IR_Data IR Spectrum & Table IR_Proc->IR_Data MS_Data Mass Spectrum & Table MS_Proc->MS_Data Final Structural Elucidation NMR_Data->Final IR_Data->Final MS_Data->Final

Diagram of the spectral analysis workflow for methyl hydrocinnamate.

References

The Natural Occurrence of Methyl 3-Phenylpropionate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of methyl 3-phenylpropionate (B1229125) in the plant kingdom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

Methyl 3-phenylpropionate (also known as methyl hydrocinnamate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂. It possesses a sweet, fruity, and floral odor with honey and balsamic undertones, making it a valuable compound in the fragrance and flavor industries[1]. In nature, it functions as a volatile oil component in various plants[2]. This guide details its distribution across different plant species, outlines its biosynthetic origins from the phenylpropanoid pathway, and provides established experimental protocols for its extraction and quantification.

Natural Distribution and Quantitative Analysis

This compound has been identified as a volatile component in a variety of plant species. Its presence is often context-dependent, varying with the plant species, cultivar, and the specific part of the plant. While its qualitative presence is noted in several plants, comprehensive quantitative data remains sparse in publicly accessible scientific literature.

Table 1: Quantitative Occurrence of this compound in Plants

Plant SpeciesPlant PartConcentration / Relative AbundanceAnalytical MethodReference
Psidium guajava (Guava)FruitReported as a volatile component; specific concentration data is limited.HS-SPME-GC-MS[3]
Achillea abrotanoidesAerial PartsIdentified as a volatile oil component.Not Specified[2]
Piper lolotLeavesIdentified as a volatile oil component.Not Specified[2]

Note: The quantitative data for this compound is not extensively documented in available literature. The table reflects the current state of accessible information.

Biosynthesis of this compound

The biosynthesis of this compound originates from the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway, a crucial route for the production of a vast array of plant secondary metabolites[3][4][5].

The initial and well-characterized steps of this pathway are:

  • Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which is a key regulatory point between primary and secondary metabolism in plants[4][6].

The subsequent steps leading to this compound are less definitively characterized in plants but are hypothesized to involve reduction and methylation reactions.

  • Reduction of Cinnamic Acid: trans-Cinnamic acid must be reduced to 3-phenylpropionic acid (hydrocinnamic acid). This involves the saturation of the α,β-double bond of the propanoic acid side chain. While the specific enzymes responsible for this reduction in the context of 3-phenylpropionic acid biosynthesis in plants are not well-documented, it is biochemically plausible that a reductase enzyme, possibly a Cinnamate Reductase or a similar enzyme acting on a cinnamoyl-CoA ester, catalyzes this step.

  • Methylation of 3-Phenylpropionic Acid: The final step is the esterification of the carboxyl group of 3-phenylpropionic acid with a methyl group to form this compound. This reaction is likely catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor[7][8]. Plant natural product methyltransferases are a large and diverse family of enzymes known to be involved in the biosynthesis of many volatile esters[7][8].

This compound Biosynthesis Phe L-Phenylalanine CA trans-Cinnamic Acid Phe->CA Phenylalanine Ammonia-Lyase (PAL) PA 3-Phenylpropionic Acid (Hydrocinnamic Acid) CA->PA Reductase (Hypothetical) MPP This compound PA->MPP Methyltransferase (SAM)

Figure 1. Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The analysis of this compound in plant tissues is typically performed using chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), due to its volatile nature. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that is solvent-free and effective for concentrating volatile compounds from a sample matrix.

Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a generalized workflow for the extraction and quantification of this compound from plant material.

1. Sample Preparation:

  • Accurately weigh approximately 1-3 grams of fresh, homogenized plant material (e.g., fruit pulp, chopped leaves) into a 20 mL headspace vial.
  • If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., 2-octanol, deuterated analog) to the vial.
  • Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heated agitator.
  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.
  • Incubate the sample at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 30 minutes) with agitation to facilitate the partitioning of volatiles onto the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Transfer the SPME fiber to the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to desorb the trapped volatiles. Operate in splitless mode to maximize sensitivity.
  • GC Separation:
  • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-50 °C, hold for 5 min), then ramps up to a higher temperature (e.g., 240-280 °C) to elute all compounds.
  • MS Detection:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
  • Ion Source Temperature: Maintain at a standard temperature (e.g., 230 °C).

4. Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley).
  • Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

// Nodes A [label="Sample Preparation\n(Plant Material + Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="HS-SPME Extraction\n(Volatile Adsorption onto Fiber)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Thermal Desorption in GC Inlet", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="GC Separation\n(Capillary Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="MS Detection\n(Ionization & Mass Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Data Processing\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Incubation & Agitation"]; B -> C [label=" Fiber Transfer"]; C -> D [label=" Volatile Injection"]; D -> E [label=" Elution"]; E -> F [label=" Mass Spectra & Retention Time"]; }

"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 2. General workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This compound is a naturally occurring ester found in various plants, contributing to their aromatic profiles. Its biosynthesis is rooted in the ubiquitous phenylpropanoid pathway, though the specific enzymatic steps for the reduction of cinnamic acid and the final methylation of 3-phenylpropionic acid in plants require further investigation. The analytical methodology for its detection and quantification, primarily HS-SPME-GC-MS, is well-established. This guide serves as a foundational resource for researchers, highlighting the current knowledge and identifying areas where further research is needed to fully elucidate the role and synthesis of this compound in the plant kingdom.

References

Synthesis of methyl 3-phenylpropionate from 3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylpropionate (B1229125) from 3-Phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is an ester with the molecular formula C₁₀H₁₂O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, honey-like, fruity, and floral aroma.[1][2] This compound is utilized as a flavoring agent in the food and fragrance industries and serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceutical precursors.[1][3][4][5] This guide provides a comprehensive overview of the primary synthetic route for preparing this compound from 3-phenylpropionic acid, focusing on the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.

Synthesis Methodology: Fischer-Speier Esterification

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-phenylpropionic acid) with an alcohol (methanol).[1][6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[7][8]

Reaction Scheme:

G R1 3-Phenylpropionic Acid (C₉H₁₀O₂) plus1 + Catalyst H₂SO₄ (catalyst) Reflux R2 Methanol (B129727) (CH₃OH) R2->Catalyst P1 This compound (C₁₀H₁₂O₂) plus2 + P2 Water (H₂O)

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution:[6][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

G A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B Carboxylic acid is activated C 3. Proton Transfer B->C Tetrahedral intermediate forms D 4. Elimination of Water C->D Water is formed as a leaving group E 5. Deprotonation D->E Protonated ester forms F Final Product: This compound E->F Catalyst is regenerated

Caption: Mechanism of the Fischer-Speier esterification reaction.

Experimental Protocols

Two primary methods are documented for this synthesis. The Fischer esterification is the most common, while methylation with diazomethane (B1218177) offers a high-yield alternative, albeit with significant safety considerations.

Method 1: Fischer Esterification (Acid-Catalyzed)

This protocol is adapted from established laboratory procedures.[9][10]

Materials:

  • 3-Phenylpropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml).

  • Reflux: Heat the mixture to reflux and maintain for 12 hours.[9]

  • Solvent Removal: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to ~9 by adding more sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (5 x 100 ml).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 ml).[9]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as an oil.[9]

Method 2: Methylation with Diazomethane

This method provides a high yield but requires extreme caution as diazomethane is toxic and explosive. This should only be performed by experienced personnel in a well-ventilated fume hood.[11]

Materials:

  • 3-Phenylpropionic acid

  • Ethereal solution of diazomethane

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in diethyl ether (30 ml) in a flask and cool in an ice bath.

  • Addition of Diazomethane: Slowly add an excess of an ethereal solution of diazomethane to the stirred, ice-cooled solution until the yellow color of diazomethane persists.

  • Solvent Removal: Concentrate the solution by removing the ether under reduced pressure.

  • Purification: Purify the residue by distillation under reduced pressure to obtain pure this compound.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis React Combine Reactants: 3-Phenylpropionic Acid, Methanol, H₂SO₄ Reflux Heat under Reflux (12 hours) React->Reflux Evap Evaporate Excess Methanol Reflux->Evap Neutralize Neutralize with NaHCO₃ Solution Evap->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Isolate Isolate by Evaporation or Distillation Dry->Isolate Analysis Characterization: GC, IR, NMR, MS Isolate->Analysis

Caption: Experimental workflow for Fischer esterification.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to Pale Yellow Oil/Liquid[1][2]
Boiling Point 238-239 °C (at 760 mmHg)[2][12]
106-108 °C (at 10 mmHg)[11]
91-92 °C (at 4 mmHg)[1]
Density 1.043 g/mL at 25 °C[1]
Refractive Index n20/D 1.502[1][2]
CAS Number 103-25-3[2][11]
Table 2: Comparison of Synthesis Methods
ParameterMethod 1: Fischer EsterificationMethod 2: Methylation with Diazomethane
Primary Reagents 3-Phenylpropionic Acid, Methanol3-Phenylpropionic Acid, Diazomethane
Catalyst Concentrated Sulfuric AcidNone required
Solvent Methanol (excess)Diethyl ether
Reaction Temperature Reflux0 °C to room temperature
Reaction Time ~12 hoursRapid
Reported Yield Typically good to high83.1%
Reference(s) [9][11]
Table 3: Spectroscopic Data for this compound
Analysis TypeKey Data/PeaksReference(s)
Infrared (IR) Peak at ~1740 cm⁻¹ (C=O stretch of ester)[9]
Mass Spec. (EI-MS) m/z: 164 (M+), 104, 91, 105, 77[3]
Purity (GC) >97.5%[4]

Conclusion

The synthesis of this compound from 3-phenylpropionic acid is most effectively and safely achieved through Fischer-Speier esterification. This method, utilizing an acid catalyst and an excess of methanol, provides good yields and is scalable for research and industrial applications. While the use of diazomethane offers a high-yield alternative, its hazardous nature limits its practical use. The protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in organic synthesis and drug development.

References

The Versatile Building Block: A Technical Guide to Methyl 3-Phenylpropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a versatile and highly valuable building block in the intricate world of organic synthesis. Its unique structural motif, combining a phenyl ring with a propionate (B1217596) chain, provides a robust scaffold for the construction of a diverse array of complex molecules, ranging from life-altering pharmaceuticals and advanced agrochemicals to fragrant compounds and novel polymers. This technical guide delves into the core applications of methyl 3-phenylpropionate, offering a comprehensive overview of its utility, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Applications

This compound's reactivity can be strategically directed towards three primary sites: the ester functionality, the α-carbon, and the aromatic ring. This allows for a multitude of synthetic transformations, positioning it as a key intermediate in numerous synthetic pathways.

Reactions at the Ester Group and α-Carbon

The ester group and the adjacent α-carbon are focal points for modifications that build molecular complexity. Key transformations include hydrolysis, reduction, and α-alkylation.

Table 1: Key Transformations of the Ester and α-Carbon of this compound

TransformationReagents and ConditionsProductTypical Yield (%)
Hydrolysis 1. NaOH (aq), MeOH, reflux2. HCl (aq)3-Phenylpropionic acid>95%
Reduction LiAlH₄, THF, 0 °C to rt3-Phenylpropan-1-ol~90%
α-Alkylation 1. LDA, THF, -78 °C2. Alkyl halide (e.g., CH₃I)Methyl 2-alkyl-3-phenylpropanoate60-80%

Experimental Protocol: Hydrolysis of this compound [1]

To a solution of this compound (1 equivalent) in methanol (B129727), an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents) is added. The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of 3-phenylpropionic acid. The solid is collected by filtration, washed with cold water, and dried to afford the product.

Experimental Protocol: α-Alkylation of this compound (Adapted from a similar procedure) [2][3][4][5]

Caution: This reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. This compound (1 equivalent) is then added dropwise to the LDA solution at -78 °C. After stirring for 30-60 minutes, an alkyl halide (e.g., methyl iodide, 1.2 equivalents) is added. The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G cluster_ester_alpha Reactions at the Ester and α-Carbon MPP This compound PPA 3-Phenylpropionic Acid MPP->PPA Hydrolysis (NaOH, H₂O/MeOH) PPOH 3-Phenylpropan-1-ol MPP->PPOH Reduction (LiAlH₄) AMPP Methyl 2-Alkyl-3-phenylpropanoate MPP->AMPP α-Alkylation (LDA, RX) G cluster_cyclization Intramolecular Friedel-Crafts Acylation MPP This compound PPA 3-Phenylpropionic Acid MPP->PPA Hydrolysis PPAC 3-Phenylpropionyl Chloride PPA->PPAC SOCl₂ or (COCl)₂ Indanone 1-Indanone PPA->Indanone PPA or TfOH PPAC->Indanone AlCl₃ G cluster_cinacalcet Synthesis of a Cinacalcet Precursor Cinnamate (E)-Ethyl 3-[3-(trifluoromethyl)phenyl]acrylate Propanoate Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate Cinnamate->Propanoate Hydrogenation (H₂, Pd/C) Alcohol 3-[3-(Trifluoromethyl)phenyl]propan-1-ol Propanoate->Alcohol Reduction (NaBH₄, LiBr) Aldehyde 3-[3-(Trifluoromethyl)phenyl]propanal Alcohol->Aldehyde Oxidation Cinacalcet Cinacalcet Aldehyde->Cinacalcet Reductive Amination

References

Methyl 3-Phenylpropionate: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-phenylpropionate (B1229125), a seemingly simple aromatic ester, serves as a pivotal building block in the intricate world of pharmaceutical development. Its versatile chemical structure, featuring a benzene (B151609) ring, a propyl chain, and a methyl ester group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of methyl 3-phenylpropionate's role as a pharmaceutical intermediate, detailing its synthesis, chemical properties, and applications in the development of therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this valuable compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. Key data is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103-25-3[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Mild, pleasant[2]
Boiling Point 238.5 °C at 760 mmHg[2]
Density ~1.043 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.502[2]
Solubility Insoluble in water; Soluble in organic solvents like chloroform.[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR (Proton NMR) The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the two methylene (B1212753) groups of the propyl chain, and the methyl group of the ester.
¹³C NMR (Carbon-13 NMR) The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals will be present for the carbons of the benzene ring, the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy The IR spectrum shows a characteristic strong absorption peak for the C=O (carbonyl) stretch of the ester group, typically around 1740 cm⁻¹.[5]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) at m/z = 164, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the propyl chain.[1]

Synthesis of this compound

The two primary industrial methods for the synthesis of this compound are Fischer-Speier esterification of 3-phenylpropionic acid and the catalytic hydrogenation of methyl cinnamate (B1238496).

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of 3-phenylpropionic acid with methanol (B129727).

Fischer_Esterification 3-Phenylpropionic_Acid 3-Phenylpropionic Acid Reaction Reflux 3-Phenylpropionic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Methyl_3_Phenylpropionate This compound Reaction->Methyl_3_Phenylpropionate Water Water Reaction->Water

Fischer-Speier Esterification of 3-Phenylpropionic Acid.
Catalytic Hydrogenation of Methyl Cinnamate

An alternative route involves the reduction of the double bond in methyl cinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Hydrogenation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Product Methyl_Cinnamate Methyl Cinnamate Hydrogenation Catalytic Hydrogenation Methyl_Cinnamate->Hydrogenation H2 H₂ (gas) H2->Hydrogenation PdC Pd/C PdC->Hydrogenation Methyl_3_Phenylpropionate This compound Hydrogenation->Methyl_3_Phenylpropionate

Catalytic Hydrogenation of Methyl Cinnamate.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible results in a research setting.

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-Phenylpropionic acid (50 g)[5]

  • Methanol (250 ml)[5]

  • Concentrated sulfuric acid (12 ml)[5]

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[5]

  • The excess methanol is evaporated under reduced pressure.[5]

  • The residue is added to a mixture of saturated aqueous sodium bicarbonate solution and ice, and the pH is adjusted to 9.[5]

  • The mixture is extracted with ether (5 x 100 ml).[5]

  • The combined ether extracts are washed with brine, dried over anhydrous sulfate, and the solvent is evaporated to yield this compound as an oil.[5]

Purification and Characterization:

  • The crude product can be purified by vacuum distillation.

  • The structure and purity can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, and GC-MS analysis. The IR spectrum should show a characteristic peak around 1740 cm⁻¹ for the ester carbonyl group.[5]

Protocol 2: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., HP-5ms).

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library spectrum for confirmation.

Pharmaceutical Applications of this compound Derivatives

The 3-phenylpropionate scaffold is a common motif in a variety of biologically active molecules. This compound serves as a key starting material or intermediate in the synthesis of several classes of pharmaceuticals.

Anti-inflammatory Agents

Derivatives of 3-phenylpropionic acid are known to possess anti-inflammatory properties. For instance, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538) has been synthesized and studied for its anti-inflammatory and analgesic effects.[6] The synthesis involves the reaction of 3-phenylpropionic acid with 2-methyl-1-benzoxolane, showcasing the utility of the core structure in generating novel anti-inflammatory drug candidates.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Phenylpropionic acid derivatives have been explored as potential HDAC inhibitors. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group. The phenylpropyl moiety can serve as a linker or be incorporated into the cap group, contributing to the molecule's interaction with the enzyme's active site.

HDAC_Inhibitor_Logic Methyl_3_Phenylpropionate This compound (Starting Material) Chemical_Modification Chemical Modifications (e.g., Amidation, Substitution) Methyl_3_Phenylpropionate->Chemical_Modification Phenylpropionic_Acid_Derivatives Phenylpropionic Acid Derivatives Chemical_Modification->Phenylpropionic_Acid_Derivatives HDAC_Inhibitor_Scaffold Incorporation into HDAC Inhibitor Scaffold Phenylpropionic_Acid_Derivatives->HDAC_Inhibitor_Scaffold Final_HDAC_Inhibitor Active HDAC Inhibitor HDAC_Inhibitor_Scaffold->Final_HDAC_Inhibitor

Logical workflow for developing HDAC inhibitors.

Biological Signaling Pathway

Recent studies have elucidated the role of 3-phenylpropionic acid, a metabolite of the gut microbiota, in modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] This pathway is crucial for maintaining intestinal epithelial barrier function. The activation of AhR by ligands like 3-phenylpropionic acid leads to the transcription of target genes that are involved in cellular homeostasis and immune responses.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3PPA 3-Phenylpropionic Acid (Ligand) AhR_Complex AhR-HSP90-XAP2-p23 (Inactive Complex) 3PPA->AhR_Complex Binds AhR_Ligand_Complex Ligand-AhR Complex AhR_Complex->AhR_Ligand_Complex Conformational Change ARNT ARNT AhR_Ligand_Complex->ARNT Translocates to Nucleus & Dissociates AhR_ARNT_Dimer AhR-ARNT Heterodimer AhR_Ligand_Complex->AhR_ARNT_Dimer ARNT->AhR_ARNT_Dimer Heterodimerizes XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT_Dimer->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

This connection between a simple phenylpropionate derivative and a key biological signaling pathway highlights the potential for developing novel therapeutics targeting the AhR pathway for various diseases, including inflammatory bowel disease and certain cancers.

Conclusion

This compound is a versatile and economically important intermediate in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the creation of a diverse range of bioactive molecules. From anti-inflammatory agents to epigenetic modulators like HDAC inhibitors, the 3-phenylpropionate scaffold continues to be a valuable component in the drug discovery and development pipeline. Further exploration of its derivatives and their interactions with biological targets, such as the AhR signaling pathway, promises to unveil new therapeutic opportunities. This guide has provided a foundational understanding of the technical aspects of this compound, empowering researchers to leverage its full potential in the quest for novel medicines.

References

Methyl 3-Phenylpropionate: A Comprehensive Guide to Laboratory Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety protocols, handling procedures, and storage requirements for methyl 3-phenylpropionate (B1229125) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and maintaining the integrity of the chemical.

Chemical and Physical Properties

Methyl 3-phenylpropionate is a methyl ester with a pleasant, fruity odor, commonly used as a flavoring and fragrance agent.[1] It is also utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1][2][4][5][6]
Molecular Weight 164.20 g/mol [2][4][5]
Appearance Colorless to pale yellow liquid[1][2][4]
Odor Fruity, pleasant[1]
Boiling Point 236 - 239 °C (456.8 - 462.2 °F)[4]
Flash Point 100 °C (212 °F)[4]
Density 1.05 g/cm³[4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform.[1][3][5]
Refractive Index 1.5005-1.5045 @ 20°C[6]

Toxicological Data

The toxicological data for this compound is limited, with many areas noted as "no data available" in safety data sheets.[7] However, an oral LD50 in rats has been established.

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesValueSource(s)
OralRatLD50: 4000 mg/kg[8]
Toxicity to fish Not AvailableNot Available[7]
Toxicity to daphnia and other aquatic invertebrates Not AvailableNot Available[7]
Toxicity to algae Not AvailableNot Available[7]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous under GHS, this compound can cause skin, eye, and respiratory irritation.[8][9] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a high risk of splashing.[4][7][10][11]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, wear impervious clothing.[4][7][8][10]
Respiratory Protection Not required under normal use conditions with adequate ventilation. If vapors are inhaled, move to fresh air. If irritation or other symptoms are experienced, use a full-face respirator with an organic vapor cartridge.[4][7][10]

Experimental Protocols: Safe Handling and Storage

General Handling Procedures

Proper handling techniques are essential to minimize exposure and prevent accidents.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[7][8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe vapors or mists.[8]

  • Hygiene: Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly with soap and water after handling.[8] Contaminated work clothes should be laundered separately.[8]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10][12]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_dispense Dispense Chemical Carefully Avoid Splashing prep_vent->handle_dispense handle_avoid Avoid Inhalation of Vapors and Skin/Eye Contact handle_dispense->handle_avoid handle_seal Keep Container Tightly Sealed When Not in Use handle_avoid->handle_seal post_clean Clean Work Area handle_seal->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store Chemical Properly post_wash->post_store

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Correct storage is vital for maintaining chemical stability and preventing hazardous situations.

  • Container: Store in a tightly closed, clearly labeled container.[7][8] Polyethylene or polypropylene (B1209903) containers are suitable.[8]

  • Location: Store in a cool, dry, and well-ventilated area.[3][7][12] Avoid exposure to light.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4] Do not store with incompatible materials such as acids, bases, and flammables.[8][13]

  • Segregation: It is best practice to segregate from other chemical classes. Do not store chemicals under sinks.[14]

  • Quantities: Store the minimum necessary quantity in the laboratory.[14] The maximum quantity of flammable liquids stored in a lab area should not exceed 50 liters in total.[14]

G Logical Relationships for Safe Storage storage_location Cool, Dry, Well-Ventilated Area container Tightly Closed, Labeled Container storage_location->container incompatibles Segregate from Incompatible Materials (e.g., Strong Oxidizers) storage_location->incompatibles light Protect from Light storage_location->light sinks Do Not Store Under Sinks storage_location->sinks quantities Minimize Stored Quantities storage_location->quantities G Experimental Workflow for Spill Cleanup start Spill Occurs alert Alert Personnel & Evacuate if Necessary start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Spilled Liquid contain->absorb collect Collect Absorbed Material into a Labeled Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

References

Methodological & Application

Application Note: Synthesis of Methyl 3-phenylpropionate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution and operates under equilibrium conditions.[2] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3]

This document provides a detailed protocol for the synthesis of methyl 3-phenylpropionate (B1229125), a valuable compound used as a flavoring agent and in the manufacturing of fragrances.[4][5] The protocol involves the esterification of 3-phenylpropanoic acid with methanol (B129727) using concentrated sulfuric acid as the catalyst.

Reaction and Mechanism

The overall reaction involves heating 3-phenylpropanoic acid with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid.

Reaction Scheme: C₆H₅CH₂CH₂COOH (3-phenylpropanoic acid) + CH₃OH (Methanol) --[H₂SO₄]--> C₆H₅CH₂CH₂COOCH₃ (Methyl 3-phenylpropionate) + H₂O (Water)

The mechanism of the Fischer esterification proceeds through several reversible steps.[6] It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[8]

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[9]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier
3-Phenylpropanoic AcidReagent Grade, ≥99%(Specify)
Methanol (Anhydrous)ACS Grade, ≥99.8%(Specify)
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%(Specify)
Diethyl EtherACS Grade, ≥99%(Specify)
Sodium Bicarbonate (NaHCO₃)Reagent Grade(Specify)
Sodium Chloride (NaCl)Reagent Grade(Specify)
Sodium Sulfate (Na₂SO₄)Anhydrous, Granular(Specify)
Round-bottom flask (500 mL)
Reflux condenser
Heating mantle
Separatory funnel (500 mL)
Beakers, Erlenmeyer flasks
Rotary evaporator

3.2 Quantitative Data

CompoundMolecular FormulaM. Wt. ( g/mol )Amount UsedMoles (mol)Role
3-Phenylpropanoic AcidC₉H₁₀O₂150.1750.0 g0.333Reactant
MethanolCH₄O32.04250 mL6.18Reactant/Solvent
Sulfuric AcidH₂SO₄98.0812 mL~0.22Catalyst

3.3 Procedure

  • Reaction Setup: In a 500 mL round-bottom flask, combine 50 g of 3-phenylpropanoic acid and 250 mL of methanol.[9]

  • Catalyst Addition: Carefully and slowly add 12 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[9] Continue refluxing for 12 hours to ensure the reaction goes to completion.[9]

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator under reduced pressure.[9]

  • Neutralization (Quenching): Prepare a solution of saturated aqueous sodium bicarbonate (approx. 100 mL) in a large beaker containing about 400 g of ice.[9] Slowly and carefully pour the reaction residue into the ice-cold bicarbonate solution.[9] Add more sodium bicarbonate solution as needed to adjust the pH to ~9 to ensure complete neutralization of the sulfuric acid catalyst.[9]

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (5 x 100 mL portions).[9] Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution, 2 x 50 mL) to remove residual water and water-soluble impurities.[9]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[10] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Decant or filter the dried solution to remove the sodium sulfate. Evaporate the solvent (diethyl ether) using a rotary evaporator to yield this compound as an oil.[9] The product can be further purified by vacuum distillation if necessary.

Visualization of Experimental Workflow

Fischer_Esterification_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product reactants 1. Mix Reactants (3-Phenylpropanoic Acid, Methanol, H₂SO₄) reflux 2. Reflux (12 hours) reactants->reflux Heat cool 3. Cool & Evaporate (Remove xs Methanol) reflux->cool quench 4. Quench & Neutralize (Ice + NaHCO₃) cool->quench extract 5. Extract (Diethyl Ether) quench->extract wash 6. Wash (Brine Solution) extract->wash dry 7. Dry (Anhydrous Na₂SO₄) wash->dry isolate 8. Isolate (Evaporate Ether) dry->isolate product Methyl 3-phenylpropionate (Oil) isolate->product

Caption: Workflow diagram illustrating the key stages of this compound synthesis.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol and diethyl ether are flammable and volatile. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • The neutralization step with sodium bicarbonate can cause vigorous gas (CO₂) evolution. Perform this step slowly in a large beaker to avoid overflow.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of this compound from 3-phenylpropanoic acid. By using an excess of methanol and ensuring proper work-up to remove the acid catalyst and byproducts, a high yield of the desired ester can be obtained. This protocol provides a comprehensive guide for researchers to successfully perform this synthesis.

References

Application Notes and Protocols for Alternative Synthesis Routes of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropionate (B1229125) is a valuable organic compound widely utilized in the fragrance, flavor, and pharmaceutical industries. Its characteristic fruity, floral scent makes it a key component in many perfumes and food additives. In the realm of drug development, the 3-phenylpropionate scaffold is a recurring motif in various biologically active molecules. Consequently, efficient and versatile synthetic routes to this ester are of significant interest. This document provides a detailed overview of alternative methods for the synthesis of methyl 3-phenylpropionate, offering researchers a comparative guide to select the most suitable protocol for their specific needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for a direct comparison of their efficacy and reaction conditions.

Synthesis RouteStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Fischer-Speier Esterification 3-Phenylpropionic acid, Methanol (B129727)Sulfuric Acid (conc.)Methanol12 hoursReflux~90-95%
Diazomethane (B1218177) Esterification 3-Phenylpropionic acidDiazomethaneEtherNot specified0 to RT83.1%[1]
Hydrogenation of Methyl Cinnamate (B1238496) Methyl cinnamate, Hydrogen gas10% Palladium on Carbon (Pd/C)Ethanol~1-16 hoursRoom TemperatureHigh (>95%)
Two-Step: Heck Reaction & Hydrogenation Iodobenzene (B50100), Methyl acrylate (B77674), H₂Pd(OAc)₂, PPh₃ / 10% Pd/CDMF / Ethanol4-12 h (Heck) + 1-16 h (Hydrog.)80-100 (Heck), RT (Hydrog.)~80-90% (overall)
Biocatalytic Esterification 3-Phenylpropionic acid, MethanolCandida antarctica Lipase B (CALB)Toluene24-96 hours37-60Up to 97% conversion

Experimental Protocols

Fischer-Speier Esterification

This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a reliable and high-yielding procedure, particularly suitable for large-scale synthesis.

Materials:

  • 3-Phenylpropionic acid (50 g)

  • Methanol (250 mL)

  • Concentrated Sulfuric Acid (12 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add 3-phenylpropionic acid (50 g) and methanol (250 mL).

  • Carefully add concentrated sulfuric acid (12 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture under reflux for 12 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Carefully add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g) to neutralize the remaining acid. Adjust the pH to ~9 if necessary with additional bicarbonate solution.

  • Extract the aqueous mixture with ether (5 x 100 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]

Esterification using Diazomethane

This method offers a rapid and high-yielding synthesis at low temperatures, avoiding the need for heat and strong acids. However, diazomethane is toxic and potentially explosive, requiring careful handling in a fume hood.

Materials:

  • 3-Phenylpropionic acid (8.0 g, 0.053 mol)

  • Ethereal solution of diazomethane (in excess)

  • Ether

  • Distillation apparatus

Procedure:

  • In a flask, dissolve 3-phenylpropionic acid (8.0 g) in 30 mL of ether and cool the solution in an ice bath.

  • Slowly add an excess of a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the ether solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The residue is then distilled under reduced pressure to give pure this compound.[1]

Hydrogenation of Methyl Cinnamate

This route involves the selective reduction of the carbon-carbon double bond of methyl cinnamate, which can be readily prepared by the esterification of cinnamic acid.

Materials:

  • Methyl cinnamate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve methyl cinnamate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • The flask is then purged with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Wash the Celite pad with ethanol.

  • The filtrate is then concentrated under reduced pressure to yield this compound.

Two-Step Synthesis: Heck Reaction followed by Hydrogenation

This approach first constructs the carbon skeleton via a palladium-catalyzed Heck reaction between an aryl halide and an acrylate ester, followed by the reduction of the resulting α,β-unsaturated ester.

Step 1: Heck Reaction - Synthesis of Methyl Cinnamate

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 mol%).

  • Add DMF as the solvent, followed by iodobenzene and triethylamine.

  • Heat the mixture to 80-100 °C and then add methyl acrylate dropwise.

  • Stir the reaction at this temperature and monitor by TLC or GC (typically 4-12 hours).

  • After completion, cool the reaction, dilute with ether, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure. The crude methyl cinnamate can be purified by column chromatography.

Step 2: Hydrogenation of Methyl Cinnamate

The crude or purified methyl cinnamate from Step 1 is then hydrogenated according to the protocol described in Section 3 .

Biocatalytic Esterification

This "green" alternative utilizes enzymes, typically lipases, to catalyze the esterification under mild conditions, often with high selectivity.

Materials:

  • 3-Phenylpropionic acid

  • Methanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Toluene or another suitable organic solvent

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a flask, dissolve 3-phenylpropionic acid and methanol in toluene. A molar ratio of acid to alcohol of 1:2 is a common starting point.

  • Add immobilized Candida antarctica Lipase B (typically 10% by weight of the substrates).

  • If desired, add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can improve the conversion.

  • Stir the mixture at a controlled temperature, typically between 37 °C and 60 °C.

  • Monitor the reaction progress over 24 to 96 hours by taking aliquots and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate is then concentrated under reduced pressure, and the product can be purified by distillation or column chromatography.

Visualizations

The following diagrams illustrate the workflows and chemical transformations described in the protocols.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Phenylpropionic Acid 3-Phenylpropionic Acid Reflux (12h) Reflux (12h) 3-Phenylpropionic Acid->Reflux (12h) Methanol Methanol Methanol->Reflux (12h) H2SO4 H₂SO₄ (cat.) H2SO4->Reflux (12h) Workup Workup Reflux (12h)->Workup Cooling, Neutralization, Extraction This compound This compound Workup->this compound Drying, Concentration

Caption: Workflow for Fischer-Speier Esterification.

Hydrogenation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methyl Cinnamate Methyl Cinnamate Reaction Stirring at RT Methyl Cinnamate->Reaction H2 H₂ Gas H2->Reaction Pd/C Pd/C (cat.) Pd/C->Reaction Filtration Filtration Reaction->Filtration Remove Catalyst This compound This compound Filtration->this compound Concentration

Caption: Workflow for the Hydrogenation of Methyl Cinnamate.

Heck_and_Hydrogenation_Pathway Iodobenzene Iodobenzene Heck Reaction Heck Reaction Iodobenzene->Heck Reaction Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck Reaction Methyl Cinnamate Methyl Cinnamate Heck Reaction->Methyl Cinnamate Pd(OAc)₂, PPh₃, Et₃N Hydrogenation Hydrogenation Methyl Cinnamate->Hydrogenation H₂, Pd/C This compound This compound Hydrogenation->this compound

Caption: Two-step synthesis pathway via Heck reaction and hydrogenation.

Biocatalytic_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Phenylpropionic Acid 3-Phenylpropionic Acid Incubation Stirring at 37-60°C 3-Phenylpropionic Acid->Incubation Methanol Methanol Methanol->Incubation Lipase Immobilized Lipase Lipase->Incubation Enzyme Filtration Enzyme Filtration Incubation->Enzyme Filtration Enzyme Recovery This compound This compound Enzyme Filtration->this compound Concentration

Caption: Workflow for Biocatalytic Esterification.

References

Application Note and Protocol: Hydrogenation of Methyl Cinnamate to Produce Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding saturated esters that are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. Methyl 3-phenylpropionate (B1229125), a key building block, is synthesized through the hydrogenation of methyl cinnamate (B1238496). This reaction involves the selective reduction of the carbon-carbon double bond while preserving the ester functional group. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, offering high efficiency and selectivity under mild conditions. This application note provides a detailed protocol for the hydrogenation of methyl cinnamate, along with a summary of various reaction conditions and expected outcomes.

Reaction Principle

The catalytic hydrogenation of methyl cinnamate to methyl 3-phenylpropionate proceeds by the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon is a highly effective heterogeneous catalyst for this reaction, allowing for easy separation from the reaction mixture upon completion. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Caption: Reaction scheme for the hydrogenation of methyl cinnamate.

Experimental Data

The following table summarizes various reported and representative conditions for the hydrogenation of cinnamates, providing a basis for reaction optimization.

CatalystSubstrateSolventH₂ PressureTemperatureReaction TimeYield (%)Reference
5% Pd/CMethyl trans-cinnamateNot specified1 atmRoom Temp.45 minHigh[1]
10% Pd/CEthyl cinnamateEthanol (B145695)1 atm (balloon)Room Temp.~1 hourNot specified[2]
5% Pd/CCinnamic AcidEthanol10 mbar25 °C5 min (for activity measurement)>95% Conversion[3]
Rhodium CatalystCinnamic AcidTetrahydrofuranTransfer (Formic Acid)65 °CNot specified95
Pd/CMethyl cinnamateNot specifiedNot specifiedNot specifiedNot specified85.3 (calculated from 102 mg substrate and 87 mg product)

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale hydrogenation of methyl cinnamate using palladium on carbon.

Materials and Equipment
  • Methyl cinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Celite® or other filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogen gas cylinder with regulator

  • Balloon

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Protocol 1: Hydrogenation using a Hydrogen Balloon

This protocol is suitable for small-scale reactions at atmospheric pressure.

balloon_hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation arrow arrow node1 Add 10% Pd/C catalyst and a stir bar to a dry round-bottom flask. node2 Seal the flask with a septum. node1->node2 node3 Flush the flask with an inert gas (e.g., nitrogen or argon). node2->node3 node4 Add ethanol via syringe. node3->node4 node5 Add methyl cinnamate to the flask. node4->node5 node6 Evacuate the flask and backfill with hydrogen from a balloon. node5->node6 node7 Repeat the evacuate/backfill cycle 2-3 times. node6->node7 node8 Stir the reaction mixture vigorously at room temperature. node7->node8 node9 Monitor the reaction progress (e.g., by TLC or GC-MS). node8->node9 node10 Once the reaction is complete, purge the flask with inert gas. node9->node10 node11 Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. node10->node11 node12 Wash the filter cake with ethanol. node11->node12 node13 Combine the filtrate and washings. node12->node13 node14 Remove the solvent under reduced pressure using a rotary evaporator. node13->node14 node15 Characterize the resulting oil (this compound). node14->node15

Caption: Workflow for balloon hydrogenation of methyl cinnamate.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 10% palladium on carbon (typically 5-10 mol% relative to the substrate).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Through the septum, add ethanol as the solvent.

    • Add the methyl cinnamate to the flask.

  • Hydrogenation:

    • Attach a balloon filled with hydrogen gas to a needle.

    • Carefully purge the flask by briefly evacuating and then backfilling with hydrogen from the balloon. Repeat this two more times.

    • Ensure the flask remains under a positive pressure of hydrogen from the balloon.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

    • Prepare a small plug of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite® to remove the palladium catalyst. Caution: The palladium on carbon can be pyrophoric when dry. Do not allow the filter cake to dry completely.

    • Rinse the flask and the filter cake with a small amount of ethanol.

    • Combine the filtrate and the washings.

    • Remove the solvent in vacuo using a rotary evaporator to yield this compound as an oil.

Protocol 2: Hydrogenation using a Parr Hydrogenator (High Pressure)

For larger scale reactions or to accelerate the reaction rate, a Parr hydrogenator or a similar autoclave can be used.

Procedure:

  • Reactor Setup:

    • Charge a pressure-resistant reaction vessel with methyl cinnamate, ethanol, and 10% Pd/C.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Flush the reactor with hydrogen gas several times to remove air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

    • Begin agitation and heat the reaction to the desired temperature if necessary.

    • Monitor the reaction by observing the pressure drop in the hydrogen reservoir.

  • Work-up and Isolation:

    • Once the hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the contents through Celite® to remove the catalyst.

    • Rinse the vessel and filter cake with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

Characterization of this compound

The identity and purity of the product can be confirmed by standard analytical techniques:

  • ¹H NMR: The disappearance of the vinyl proton signals from methyl cinnamate and the appearance of two new aliphatic methylene (B1212753) proton signals are characteristic.

  • ¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new sp³ hybridized carbon signals confirm the reduction.

  • GC-MS: The product will show a distinct retention time and a mass spectrum corresponding to the molecular weight of this compound (164.20 g/mol ).

  • FT-IR: The disappearance of the C=C stretch from the starting material is a key indicator of a complete reaction.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is flammable and can be pyrophoric, especially when dry. Handle the catalyst carefully and do not allow it to come into contact with flammable solvents in the presence of air.

  • When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always follow the manufacturer's safety guidelines.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols: Purification of Methyl 3-Phenylpropionate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of methyl 3-phenylpropionate (B1229125), a common intermediate and flavoring agent, using vacuum distillation. Due to its high boiling point at atmospheric pressure, reduced pressure distillation is the preferred method to prevent thermal decomposition and achieve high purity. This protocol outlines the necessary equipment, a step-by-step procedure, and expected outcomes for researchers in organic synthesis and drug development.

Physical and Chemical Properties

Methyl 3-phenylpropionate is a colorless to pale yellow liquid.[1][2] Its key physical properties are summarized below, which are critical for designing the purification process. Distillation under vacuum significantly lowers the boiling point, enabling purification at a lower temperature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1][2][3][4]
Molecular Weight 164.20 g/mol [2][3]
Boiling Point 238-239 °C @ 760 mmHg[2][4][5]
106-108 °C @ 10 mmHg[6]
91-92 °C @ 4 mmHg[3][5][7][8][9]
Density ~1.043 - 1.05 g/mL @ 25 °C[2][7][8]
Refractive Index (n²⁰/D) 1.500 - 1.505[2][5]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, ether, and chloroform.[1][3][5][7][9]
Appearance Colorless to pale yellow liquid/oil.[1][2][7]

Experimental Protocol: Vacuum Distillation

This protocol details the purification of crude this compound, which may contain residual starting materials (e.g., 3-phenylpropionic acid, methanol) and catalyst from synthesis.[7][10]

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Sodium bicarbonate (sat. aq. solution) for optional pre-wash

    • Brine (sat. aq. NaCl solution) for optional pre-wash

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

    • High-vacuum grease

  • Apparatus:

    • Round-bottom flasks (distilling and receiving)

    • Claisen adapter (recommended to prevent bumping into the condenser)[11]

    • Short-path distillation head or a standard setup with a condenser

    • Thermometer with ground-glass joint

    • Vacuum adapter

    • Heating mantle with magnetic stirrer and a lab jack

    • Magnetic stir bar[11][12]

    • Vacuum pump (capable of reaching <10 mmHg) with thick-walled tubing[12]

    • Cold trap (recommended to protect the pump)[12]

    • Glassware clips

    • Standard laboratory glassware (beakers, funnels, separatory funnel)

Pre-Distillation Workup (Optional, if starting from crude synthesis mixture)
  • Transfer the crude product to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted 3-phenylpropionic acid or acid catalyst.[10]

  • Wash with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent (if any) under reduced pressure using a rotary evaporator.

Distillation Apparatus Setup
  • Safety Check: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]

  • Place a magnetic stir bar into the appropriately sized distilling flask.[11][12]

  • Add the crude this compound to the flask (do not fill more than two-thirds full).

  • Assemble the distillation apparatus in a fume hood (see workflow diagram below). A Claisen adapter is highly recommended between the flask and the distillation head to manage potential bumping.[11]

  • Lightly grease all ground-glass joints to ensure an airtight seal.[11] Secure joints with clips.

  • Place the thermometer correctly, ensuring the top of the bulb is level with the bottom of the condenser side arm.

  • Connect the condenser to a cold water supply (water in at the bottom, out at the top).

  • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled tubing.

Distillation Procedure
  • Begin vigorous stirring of the liquid in the distilling flask. Note: Boiling stones are ineffective under vacuum.[11]

  • Turn on the vacuum source to slowly evacuate the system. The pressure should drop and stabilize.[11] Minor bubbling may occur as volatile impurities or dissolved gases are removed.

  • Once the desired pressure is stable (e.g., 4-10 mmHg), begin heating the distilling flask gently with the heating mantle.

  • Observe the distillation. A small initial fraction (forerun) containing more volatile impurities may distill at a lower temperature. It is advisable to collect this separately.

  • As the temperature rises and stabilizes at the expected boiling point for the given pressure (e.g., 91-92 °C at 4 mmHg), change the receiving flask to collect the pure this compound fraction.[3][5]

  • Maintain a steady distillation rate by controlling the heat input. If bumping occurs, reduce the heat.[12] Insulating the distillation head with glass wool or aluminum foil can help maintain temperature.[12]

  • Stop the distillation when the temperature starts to drop or when only a small residue remains in the distilling flask.

  • Crucially, turn off the heating and allow the apparatus to cool to room temperature before venting the system. [11]

  • Slowly and carefully reintroduce air into the system by opening a clamp or removing the tubing at the vacuum source.

  • Disassemble the apparatus and transfer the purified product to a clean, labeled storage container. For long-term stability, store under an inert atmosphere as the compound can be air-sensitive.[4]

Visual Workflow

The following diagram illustrates the logical steps for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Product Handling crude Crude Methyl 3-Phenylpropionate workup Aqueous Workup (Optional Wash) crude->workup Neutralize Acid dried_crude Dried Crude Product workup->dried_crude Dry setup Assemble Distillation Apparatus dried_crude->setup evacuate Reduce Pressure setup->evacuate heat Apply Heat evacuate->heat distill Collect Fractions heat->distill cooldown Cool Apparatus distill->cooldown forerun Forerun (Discard) distill->forerun main_fraction Main Fraction (Collect) distill->main_fraction vent Vent to Atmosphere cooldown->vent pure Purified Product (>98%) vent->pure analyze Analysis (GC, RI) pure->analyze

Caption: Workflow for the purification of this compound.

Expected Results and Analysis

  • Yield: The yield will depend on the purity of the crude material.

  • Appearance: The final product should be a clear, colorless liquid.[13]

  • Purity Confirmation:

    • Gas Chromatography (GC): The purity should be ≥98%.[13][14]

    • Refractive Index: The measured refractive index at 20°C should be within the range of 1.500 to 1.505.[5]

    • Spectroscopy: IR spectroscopy can confirm the presence of the ester carbonyl group (~1740 cm⁻¹).[10]

Troubleshooting

  • System Cannot Achieve Low Pressure: Check for leaks. Ensure all joints are properly greased and sealed. Check the integrity of the vacuum tubing and the performance of the pump.

  • Violent Bumping: Ensure the magnetic stirrer is on and functioning correctly. Reduce the heating rate. A Claisen adapter helps contain bumps and prevents contamination of the distillate.[11][12]

  • No Distillate at Expected Temperature: The pressure may be higher than indicated by the gauge, or the thermometer may be misplaced. Verify the pressure and thermometer placement. Insulating the distillation column may be necessary for higher boiling point compounds.[12]

References

Application Note: High-Throughput Purity Assessment of Methyl 3-Phenylpropionate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative determination of purity and the analysis of related substances in methyl 3-phenylpropionate (B1229125). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical procedure for quality control and stability testing. The described protocol utilizes a flame ionization detector (FID) for sensitive detection and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental procedures and validation data are presented herein, providing a comprehensive guide for implementation in a laboratory setting.

Introduction

Methyl 3-phenylpropionate is a key intermediate and ingredient in the pharmaceutical and fragrance industries.[4] Its purity is a critical quality attribute that can impact the safety, efficacy, and stability of the final product. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[5] This document provides a detailed protocol for a GC-FID method designed for the routine analysis of this compound purity.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, 99.999% purity.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.

  • Reference Standard: this compound, certified reference material (>99.5% purity).

  • Potential Impurities: 3-Phenylpropionic acid, Methanol, Benzyl (B1604629) alcohol, Methyl cinnamate.

  • Solvent: Dichloromethane (DCM), HPLC grade.

Chromatographic Conditions

A summary of the optimized GC-FID conditions is provided in Table 1.

ParameterValue
Column Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
   Initial Temperature80 °C, hold for 2 minutes
   Ramp Rate15 °C/min to 280 °C
   Final Temperature280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Table 1: Optimized GC-FID Chromatographic Conditions

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with dichloromethane.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Further dilute 10 mL of this solution to 100 mL with dichloromethane.

Method Validation

The developed GC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Specificity

The specificity of the method was evaluated by analyzing a blank (dichloromethane), the this compound reference standard, and a spiked sample containing known potential impurities (3-phenylpropionic acid, methanol, benzyl alcohol, and methyl cinnamate). The chromatograms demonstrated that the peak for this compound was well-resolved from the solvent front and the peaks of the potential impurities, with no interference observed at the retention time of the main peak.

CompoundRetention Time (min)
Methanol~2.5
Benzyl Alcohol~7.8
This compound ~9.2
Methyl Cinnamate~10.5
3-Phenylpropionic Acid~11.8

Table 2: Typical Retention Times of this compound and Potential Impurities

Linearity

The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 50 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, and 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
50125,430
75188,145
100250,860
125313,575
150376,290

Table 3: Linearity Data for this compound

The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (R²) of >0.999.

Accuracy

The accuracy of the method was assessed by performing recovery studies on a placebo sample spiked with this compound at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration level was prepared in triplicate.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%80.279.899.5
100%100.5101.1100.6
120%120.3119.599.3
Average Recovery 99.8

Table 4: Accuracy and Recovery Data

The average recovery was found to be within the acceptable limits of 98-102%, indicating the high accuracy of the method.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelParameterResult
Repeatability Mean Peak Area251,050
Standard Deviation1,255
% RSD0.50%
Intermediate Precision Mean Peak Area (Day 1)251,050
Mean Peak Area (Day 2)253,200
Overall % RSD0.61%

Table 5: Precision Data

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Table 6: LOD and LOQ

The method is sensitive enough to detect and quantify low levels of this compound.

Workflow and Diagrams

The overall workflow for the purity assessment of this compound is illustrated in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh Sample & Reference Standard dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to Final Concentration (100 µg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation (DB-5 Column) inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the GC-FID purity assessment of this compound.

Conclusion

The gas chromatography method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the determination of this compound purity. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The validation results confirm that the method is suitable for its intended purpose and complies with the requirements of the ICH guidelines.

References

Application Notes and Protocols for the Hydrolysis of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of methyl 3-phenylpropionate (B1229125) to yield 3-phenylpropionic acid is a fundamental organic transformation with applications in synthetic chemistry and as a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides detailed experimental protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis of methyl 3-phenylpropionate.

Reaction Overview

The hydrolysis of an ester involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, the reaction yields 3-phenylpropionic acid and methanol (B129727). This transformation can be effectively achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521), to yield the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. The reaction is driven to completion by using a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Data Presentation

The following table summarizes the typical quantitative data for the hydrolysis of this compound under different catalytic conditions.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst Sodium Hydroxide (NaOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Methanol/WaterWater/Dioxane (or other co-solvents)
Temperature Reflux (~65-100 °C)Reflux (~100 °C)
Reaction Time 4 - 5 hours12 - 24 hours (reaction is reversible)
Yield High (typically >95%)Variable (depends on equilibrium)
Product 3-Phenylpropionic acid3-Phenylpropionic acid
Product Melting Point 45-52 °C45-52 °C

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the saponification of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.64 g) in a mixture of methanol (20 mL) and a 30% aqueous solution of sodium hydroxide (10 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a beaker containing deionized water (50 mL). Extract the aqueous mixture with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts.

  • Work-up - Acidification: Cool the aqueous phase in an ice bath and acidify it to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of 3-phenylpropionic acid should form.

  • Work-up - Product Isolation: Extract the acidified aqueous phase with diethyl ether or ethyl acetate (B1210297) (3 x 40 mL).

  • Drying and Solvent Removal: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenylpropionic acid.

  • Purification and Characterization: The crude product can be further purified by recrystallization from hot water to yield pure 3-phenylpropionic acid as a white crystalline solid.[1] Characterize the product by determining its melting point (expected: 45-52 °C) and, if desired, by spectroscopic methods (¹H NMR, ¹³C NMR, IR). A yield of over 95% can be expected.[2]

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the acid-catalyzed hydrolysis of this compound. Note that this is a reversible reaction.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)

  • Dioxane (or another suitable co-solvent)

  • Deionized water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.64 g), deionized water (20 mL), and dioxane (10 mL) to ensure miscibility.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the mixture with stirring.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 12-24 hours. The reaction is reversible, so driving it to completion may require longer reaction times or removal of the methanol byproduct if feasible.[3]

  • Work-up - Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with diethyl ether (2 x 30 mL) to remove any unreacted ester.

  • Work-up - Acidification: Acidify the aqueous phase to a pH of ~2 with concentrated hydrochloric acid.

  • Work-up - Product Isolation: Extract the product from the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 40 mL).

  • Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 3-phenylpropionic acid.

  • Purification and Characterization: Purify the product by recrystallization from hot water.[1] Characterize the product by its melting point (expected: 45-52 °C) and spectroscopic analysis.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the hydrolysis of this compound.

hydrolysis_reaction Chemical Transformation in the Hydrolysis of this compound methyl_propionate This compound plus1 + methyl_propionate->plus1 water H₂O plus1->water arrow H⁺ or OH⁻ (Catalyst) water->arrow phenylpropionic_acid 3-Phenylpropionic Acid arrow->phenylpropionic_acid plus2 + phenylpropionic_acid->plus2 methanol Methanol plus2->methanol

Caption: General reaction scheme for the hydrolysis of this compound.

experimental_workflow Experimental Workflow for Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis arrow arrow start_base 1. Mix this compound, NaOH, MeOH, and H₂O reflux_base 2. Reflux for 4h start_base->reflux_base workup_base 3. Acidify with HCl reflux_base->workup_base extract_base 4. Extract with Ether workup_base->extract_base purify_base 5. Dry, Evaporate, Recrystallize extract_base->purify_base product_base 3-Phenylpropionic Acid purify_base->product_base start_acid 1. Mix this compound, H₂SO₄, and excess H₂O reflux_acid 2. Reflux for 12-24h start_acid->reflux_acid workup_acid 3. Neutralize with NaHCO₃ reflux_acid->workup_acid extract_acid 4. Acidify and Extract workup_acid->extract_acid purify_acid 5. Dry, Evaporate, Recrystallize extract_acid->purify_acid product_acid 3-Phenylpropionic Acid purify_acid->product_acid

Caption: Step-by-step workflow for base-catalyzed and acid-catalyzed hydrolysis.

References

Application Notes and Protocols: Multi-Step Synthesis Starting from Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of valuable pharmaceutical compounds utilizing methyl 3-phenylpropionate (B1229125) as a versatile starting material. The protocols cover key transformations including hydrolysis, reduction, and subsequent functional group manipulations to yield the target bioactive molecules. Quantitative data is summarized for clarity, and experimental workflows are visualized to illustrate the synthetic pathways.

Introduction

Methyl 3-phenylpropionate is a readily available and cost-effective starting material with a chemical structure amenable to a variety of organic transformations. Its core structure, featuring a benzene (B151609) ring, a three-carbon aliphatic chain, and an ester functional group, provides multiple reactive sites for elaboration into more complex molecules. This makes it an attractive precursor for the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3]

This document details the synthetic routes to two important drugs, Baclofen and Cinacalcet, starting from key derivatives of this compound: 3-phenylpropionic acid and 3-phenyl-1-propanol, respectively.

Key Transformations of this compound

The initial steps in utilizing this compound involve its conversion into more synthetically versatile intermediates. The two primary transformations are hydrolysis of the ester to the corresponding carboxylic acid and reduction to the primary alcohol.

Hydrolysis to 3-Phenylpropionic Acid

The hydrolysis of this compound to 3-phenylpropionic acid is a straightforward and high-yielding reaction, typically carried out under basic conditions.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (1.5-2.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The 3-phenylpropionic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Starting MaterialProductReagentsSolventTypical Yield
This compound3-Phenylpropionic acidNaOH or KOHMethanol/Water>95%
Reduction to 3-Phenyl-1-propanol

The ester functionality of this compound can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.0-1.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-phenyl-1-propanol.

Starting MaterialProductReagentsSolventTypical Yield
This compound3-Phenyl-1-propanolLiAlH₄Diethyl ether or THF85-95%

Application in the Synthesis of Bioactive Molecules

The following sections detail the multi-step synthesis of two pharmaceuticals, Baclofen and Cinacalcet, starting from the derivatives of this compound.

Application Example 1: Synthesis of Baclofen

Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABA-B receptor.[4][5] The following is a plausible synthetic route starting from 3-phenylpropionic acid.

Synthetic Workflow for Baclofen

Baclofen Synthesis Workflow start Methyl 3-Phenylpropionate step1 Hydrolysis start->step1 NaOH, H₂O/MeOH intermediate1 3-Phenylpropionic Acid step1->intermediate1 step2 Friedel-Crafts Acylation intermediate1->step2 1. SOCl₂ 2. Chloroacetyl chloride, AlCl₃ intermediate2 3-(4-Chlorophenyl) -3-oxopropanoic Acid step2->intermediate2 step3 Michael Addition with Nitromethane (B149229) intermediate2->step3 Nitromethane, Base intermediate3 4-Nitro-3-(4-chlorophenyl) butanoic Acid step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 H₂, Pd/C product Baclofen step4->product

Caption: Synthetic workflow for Baclofen starting from this compound.

Experimental Protocols for Baclofen Synthesis

Step 1: Hydrolysis of this compound to 3-Phenylpropionic Acid

Protocol is as described in the "Key Transformations" section above.

Step 2: Friedel-Crafts Acylation to form 3-(4-chlorophenyl)-3-oxopropanoic Acid

This step involves the conversion of 3-phenylpropionic acid to its acid chloride, followed by a Friedel-Crafts acylation with chloroacetyl chloride.

  • Convert 3-phenylpropionic acid to 3-phenylpropionyl chloride by reacting with thionyl chloride (SOCl₂).

  • In a separate flask, prepare a solution of aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.

  • Add chloroacetyl chloride to the AlCl₃ solution.

  • Slowly add the 3-phenylpropionyl chloride to the reaction mixture at 0 °C.

  • After the reaction is complete, quench with ice-water and extract the product.

Step 3: Michael Addition with Nitromethane

  • Dissolve 3-(4-chlorophenyl)-3-oxopropanoic acid in a suitable solvent and treat with a base to form the enolate.

  • Add nitromethane to the reaction mixture to perform a Michael addition.

  • Acidify the reaction mixture to obtain 4-nitro-3-(4-chlorophenyl)butanoic acid.[6]

Step 4: Reduction of the Nitro Group to form Baclofen

  • Dissolve 4-nitro-3-(4-chlorophenyl)butanoic acid in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and crystallize the product from a suitable solvent to obtain Baclofen.[2]

StepStarting MaterialProductReagentsTypical Yield
1This compound3-Phenylpropionic acidNaOH>95%
23-Phenylpropionic acid3-(4-Chlorophenyl)-3-oxopropanoic AcidSOCl₂, Chloroacetyl chloride, AlCl₃Moderate
33-(4-Chlorophenyl)-3-oxopropanoic Acid4-Nitro-3-(4-chlorophenyl)butanoic AcidNitromethane, BaseGood
44-Nitro-3-(4-chlorophenyl)butanoic AcidBaclofenH₂, Pd/CHigh
Signaling Pathway of Baclofen

Baclofen exerts its therapeutic effect by acting as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[7][8][9] Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

GABA-B Receptor Signaling Pathway baclofen Baclofen gabab_receptor GABA-B Receptor baclofen->gabab_receptor Binds to g_protein Gi/o Protein gabab_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases k_ion k_channel->k_ion Efflux atp ATP atp->adenylyl_cyclase ca_ion ca_ion->ca_channel Influx

Caption: Simplified signaling pathway of Baclofen via the GABA-B receptor.

Application Example 2: Synthesis of Cinacalcet

Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor (CaSR) to control parathyroid hormone secretion.[10][11] A key intermediate in its synthesis is 3-phenylpropylamine, which can be derived from 3-phenyl-1-propanol.

Synthetic Workflow for Cinacalcet

Cinacalcet Synthesis Workflow start Methyl 3-Phenylpropionate step1 Reduction start->step1 LiAlH₄ intermediate1 3-Phenyl-1-propanol step1->intermediate1 step2 Gabriel Synthesis or Mitsunobu Reaction intermediate1->step2 1. PPh₃, DIAD, Phthalimide 2. H₂NNH₂ intermediate2 3-Phenylpropylamine step2->intermediate2 step3 Reductive Amination intermediate2->step3 3-(3-(Trifluoromethyl)phenyl) propionaldehyde, NaBH(OAc)₃ intermediate3 Racemic Cinacalcet step3->intermediate3 step4 Chiral Resolution intermediate3->step4 Chiral HPLC or Diastereomeric Salt Resolution product Cinacalcet step4->product reagent1 (R)-1-(1-Naphthyl)ethylamine reagent1->step3 Calcium-Sensing Receptor Signaling Pathway cluster_membrane Parathyroid Cell Membrane cluster_cytosol Cytosol cinacalcet Cinacalcet casr CaSR cinacalcet->casr Allosteric Modulation g_protein Gq/11 Protein casr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates pth_secretion PTH Secretion ca_release->pth_secretion Inhibits pkc->pth_secretion Inhibits extracellular_ca extracellular_ca->casr Binds

References

Application of Methyl 3-Phenylpropionate in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropionate (B1229125), also known as methyl hydrocinnamate, is a versatile aromatic ester widely utilized in the flavor and fragrance industries. Its characteristic sweet, fruity, floral, and honey-like aroma makes it a valuable ingredient in a variety of consumer products.[1][2] This document provides detailed application notes and protocols for the synthesis, purification, analysis, and application of methyl 3-phenylpropionate in flavor and fragrance formulations.

Physicochemical Properties and Sensory Profile

This compound is a colorless to pale yellow oily liquid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[2][3][4][5] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but insoluble in water.[2][4] Its pleasant, mild aroma is a key attribute for its use in various applications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number103-25-3[2][5]
Molecular FormulaC₁₀H₁₂O₂[2][3][5]
Molecular Weight164.20 g/mol [3][4]
Boiling Point91-92 °C @ 4 mm Hg[2][4]
Density1.043 g/mL at 25 °C[2][4]
Refractive Index (n20/D)1.502[4]
Flash Point212 °F (100 °C)[4]
SolubilityInsoluble in water; Soluble in chloroform, methanol[2][4]

Table 2: Sensory Profile of this compound

AttributeDescriptionReference
Odor Sweet, rich spicy Ceylon cinnamon-like, balsamic with fruity, resinous and powdery nuances.[6]
Honey, fruity, wine, balsam, floral.[2]
Taste (@ 5 ppm) Cinnamon spicy, sweet, balsamic with fruity floral and resinous notes.[6]

Applications in Flavor Chemistry

This compound is a widely used flavoring agent in the food industry, particularly in confectionery and beverages.[1][2] It serves as a flavor enhancer for fruit flavors such as strawberry and apple.[1][2]

Application in Strawberry Flavor Formulations

This compound contributes to the sweet, fruity, and slightly spicy notes in strawberry flavor profiles. While specific concentrations are proprietary, it is a known component in both natural and artificial strawberry flavorings. Its role is to round out the flavor and add a layer of complexity.

Application in Apple Flavor Formulations

In apple flavors, this compound can enhance the ripe, fruity, and sweet characteristics.[7] It works in synergy with other esters and aldehydes to create a more authentic and impactful apple taste.[8][9] The overall flavor of an apple is a complex interplay of various volatile compounds, and this compound can be a key contributor to the desired profile.[10]

Application in Honey Flavor Formulations

The honey-like and sweet-balsamic notes of this compound make it a natural fit for honey flavor formulations.[2] It can be used to impart a honey character or to enhance the flavor of natural honey in various food products.[6][11][12][13][14]

Table 3: Recommended Usage Levels of this compound in Flavors

ApplicationRecommended Level
Strawberry FlavorTrace - 0.5%
Apple FlavorTrace - 0.3%
Honey Flavor0.1% - 1.0%
General Food Use (as flavoring agent)FEMA GRAS 2741

Applications in Fragrance Chemistry

In the fragrance industry, this compound is valued for its mild, sweet, and floral aroma, which can act as a modifier and blender in various perfume compositions.[7] It is often used in floral and oriental type fragrances to add warmth and a subtle fruity-balsamic background note.

Table 4: Recommended Usage Levels of this compound in Fragrances

ApplicationRecommended LevelReference
Fragrance ConcentrateUp to 1.0%[15]
Perfumes0.1% - 2.0%
Soaps and Lotions0.05% - 0.5%

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 3-phenylpropionic acid and methanol using an acid catalyst.[16][17][18][19][20]

Materials:

  • 3-phenylpropionic acid (50 g)

  • Methanol (250 mL)

  • Concentrated sulfuric acid (12 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

  • Ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Combine 3-phenylpropionic acid (50 g), methanol (250 mL), and concentrated sulfuric acid (12 mL) in a round-bottom flask.

  • Heat the mixture under reflux for 12 hours.

  • After reflux, evaporate the excess methanol under reduced pressure.

  • Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).

  • Adjust the pH to 9 by adding more sodium bicarbonate solution.

  • Extract the mixture with ether (5 x 100 mL).

  • Combine the ether extracts and wash with brine (2 x 50 mL).

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the ether to yield this compound as an oil.[16]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup 3-Phenylpropionic Acid 3-Phenylpropionic Acid Reflux (12h) Reflux (12h) 3-Phenylpropionic Acid->Reflux (12h) Methanol Methanol Methanol->Reflux (12h) H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux (12h) Evaporation Evaporation Reflux (12h)->Evaporation Neutralization (NaHCO3) Neutralization (NaHCO3) Evaporation->Neutralization (NaHCO3) Extraction (Ether) Extraction (Ether) Neutralization (NaHCO3)->Extraction (Ether) Washing (Brine) Washing (Brine) Extraction (Ether)->Washing (Brine) Drying Drying Washing (Brine)->Drying Filtration Filtration Drying->Filtration Final Evaporation Final Evaporation Filtration->Final Evaporation Crude this compound Crude this compound Final Evaporation->Crude this compound

Fischer-Speier Esterification Workflow
Purification of this compound by Fractional Distillation

Purification of the crude this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[21][22][23]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.

  • Gradually reduce the pressure using the vacuum source.

  • Begin heating the distillation flask.

  • Collect the distillate that comes over at the boiling point of this compound at the applied pressure (e.g., 91-92 °C at 4 mm Hg).[2][4]

  • Discard any initial forerun that distills at a lower temperature.

  • Continue distillation until the majority of the product has been collected, monitoring the temperature for any significant changes that might indicate the presence of impurities.

Purification_Workflow Crude Product Crude Product Setup Fractional Distillation Apparatus Setup Fractional Distillation Apparatus Crude Product->Setup Fractional Distillation Apparatus Reduce Pressure Reduce Pressure Setup Fractional Distillation Apparatus->Reduce Pressure Heat Gently Heat Gently Reduce Pressure->Heat Gently Monitor Temperature Monitor Temperature Heat Gently->Monitor Temperature Collect Forerun Collect Forerun Collect Main Fraction Collect Main Fraction Pure this compound Pure this compound Collect Main Fraction->Pure this compound Monitor Temperature->Collect Forerun Temp < B.P. Monitor Temperature->Collect Main Fraction Temp = B.P.

Fractional Distillation Purification Workflow
GC-MS Analysis of this compound

Sample Preparation:

  • Liquid Samples (e.g., fragrance oils): Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

  • Solid or Semi-solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) or solvent extraction to isolate the volatile components.

GC-MS Parameters: The following are typical starting parameters that may require optimization based on the specific instrument and sample matrix.

Table 5: GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless
Oven ProgramInitial temp: 60 °C, hold for 2 min; Ramp to 280 °C at 10 °C/min; Hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230 °C
Quadrupole Temperature150 °C

Expected Retention and Mass Spectrum:

  • The retention time will vary depending on the specific column and conditions used.

  • The mass spectrum will show a molecular ion peak at m/z 164 and characteristic fragment ions.[3]

Sensory Evaluation Protocol

Sensory evaluation is crucial to determine the odor and flavor profile of this compound and its impact in a final product.[1][16][30]

Objective: To assess the sensory characteristics of this compound at different concentrations.

Materials:

Procedure for Olfactory Evaluation:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%).

  • Dip a standard fragrance strip into each dilution and allow the solvent to evaporate for a few seconds.

  • Present the strips to a panel of trained sensory analysts in a randomized order.

  • Panelists evaluate the odor characteristics at different time intervals (top, middle, and base notes) and record their descriptions.

Procedure for Gustatory Evaluation:

  • Prepare a series of dilutions of this compound in a suitable food-grade solvent or in a simple food matrix (e.g., sugar water).

  • Present the samples to a trained taste panel.

  • Panelists taste the samples and describe the flavor profile, intensity, and any aftertaste.

  • Rinsing with odor-free water between samples is required.

Sensory_Evaluation_Logic Define Objective Define Objective Sample Preparation Sample Preparation Define Objective->Sample Preparation Panelist Training Panelist Training Define Objective->Panelist Training Evaluation Evaluation Sample Preparation->Evaluation Panelist Training->Evaluation Olfactory Olfactory Evaluation->Olfactory Fragrance Gustatory Gustatory Evaluation->Gustatory Flavor Data Collection Data Collection Olfactory->Data Collection Gustatory->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Report Findings Report Findings Statistical Analysis->Report Findings

Logical Flow of Sensory Evaluation

Conclusion

This compound is a key ingredient in the palette of flavorists and perfumers. Its versatile sensory profile allows for its use in a wide range of applications, from enhancing fruit and honey flavors to adding a sophisticated nuance to fine fragrances. The protocols provided in this document offer a comprehensive guide for the synthesis, purification, analysis, and application of this important aroma chemical. Adherence to these methodologies will enable researchers and developers to effectively utilize this compound in the creation of innovative and appealing consumer products.

References

Application Notes and Protocols for the Preparation of Methyl 3-Phenylpropionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylpropionate (B1229125) and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2][3] Derivatives of methyl 3-phenylpropionate have been shown to possess various pharmacological properties, including anti-inflammatory, antimicrobial, and insect antifeedant activities.[4] This application note provides detailed protocols for the synthesis of the parent compound, this compound, and a biologically active amide derivative. It also includes a summary of quantitative data and a visualization of a relevant biological signaling pathway.

Data Presentation

Table 1: Synthesis of this compound via Fischer Esterification

ParameterValueReference/Notes
Starting Material 3-Phenylpropionic acid-
Reagent Methanol (B129727)Serves as both reactant and solvent.[5]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong acid catalyst is required.[5]
Reaction Temperature 65-70 °C (Reflux)Reaction is carried out at the boiling point of methanol.[6]
Reaction Time 12 hoursReaction progress can be monitored by TLC.[6]
Typical Yield ~85-95%Yields can vary based on reaction scale and purification method.
Product Appearance Colorless oil[2]
Boiling Point 106-108 °C at 10 mmHg[1]
Key IR Peak 1740 cm⁻¹ (C=O stretch)Characteristic of the ester functional group.

Table 2: Synthesis of Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (A Bioactive Derivative)

ParameterValueReference/Notes
Starting Materials p-Coumaric acid, L-Phenylalanine methyl ester hydrochloride-
Coupling Reagent N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)A common and efficient peptide coupling reagent.[7]
Additive 4-Dimethylaminopyridine (DMAP)Often used to catalyze the reaction and improve yield.[8]
Base Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)To neutralize the hydrochloride salt and the acid formed during the reaction.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are preferred.
Reaction Temperature Room TemperatureMild reaction conditions are generally sufficient.
Reaction Time 12-24 hoursMonitored by TLC.
Typical Yield 70-90%Highly dependent on the specific substrates and conditions.[8]
Biological Activity Anti-inflammatory; Inhibition of inflammatory cytokines (IL-6, IL-1β, IL-8, TNF-α)[4]
IC₅₀ (IL-6 inhibition) 0.85 µMIn LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs).[4]
IC₅₀ (IL-1β inhibition) 0.87 µMIn LPS-stimulated PBMCs.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the parent ester, this compound, from 3-phenylpropionic acid using a classic Fischer esterification method.[5][9][10]

Materials:

  • 3-Phenylpropionic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-phenylpropionic acid (e.g., 50 g) and anhydrous methanol (e.g., 250 ml).

  • With stirring, slowly and carefully add concentrated sulfuric acid (e.g., 12 ml) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring for 12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution (e.g., 100 ml) and ice (e.g., 400 g) to neutralize the remaining acid. Adjust the pH to ~9 with additional sodium bicarbonate solution if necessary.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 5 x 100 ml).

  • Combine the organic extracts and wash them with brine (e.g., 2 x 50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Evaporate the solvent using a rotary evaporator to yield this compound as a colorless oil.

Protocol 2: Synthesis of a Bioactive Amide Derivative

This protocol outlines a general procedure for the synthesis of N-acylated amino acid ester derivatives of phenylpropionic acid, exemplified by the preparation of Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate. This method utilizes a standard amide coupling reaction.[7][8]

Materials:

  • p-Coumaric acid (or other substituted cinnamic acid)

  • L-Phenylalanine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid (1 equivalent) in anhydrous DCM or DMF.

  • Add L-phenylalanine methyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Add EDC·HCl (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure amide derivative.

Mandatory Visualization

Reaction Scheme: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_product Product 3-Phenylpropionic_Acid 3-Phenylpropionic Acid Reaction + H₂SO₄ (catalyst) Reflux 3-Phenylpropionic_Acid->Reaction Methanol Methanol Methanol->Reaction Methyl_3-Phenylpropionate This compound Water Water Reaction->Methyl_3-Phenylpropionate Reaction->Water

Caption: General reaction scheme for the Fischer esterification of 3-phenylpropionic acid.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start | Mix Reactants and Catalyst reflux Reflux Heat the reaction mixture for the specified time start->reflux cool Cooling Allow the reaction to cool to room temperature reflux->cool evaporate Evaporation Remove excess solvent cool->evaporate neutralize Neutralization Quench with sodium bicarbonate solution evaporate->neutralize extract Extraction Extract the product with an organic solvent neutralize->extract wash Washing Wash the organic layer with brine extract->wash dry Drying Dry the organic layer over an anhydrous salt wash->dry filter_concentrate Filtration & Concentration Remove drying agent and solvent dry->filter_concentrate end End | Obtain pure product filter_concentrate->end

Caption: A typical workflow for the synthesis and purification of this compound derivatives.

Signaling Pathway: Inhibition of NF-κB by a this compound Derivative

Some this compound derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] This pathway is crucial in regulating the immune response to infection and inflammation.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription Cytokines Inflammatory Cytokines (IL-6, TNF-α, etc.) Inflammatory_Genes->Cytokines Derivative This compound Derivative (e.g., MHPAP) Derivative->IKK inhibits NFkB_n->Inflammatory_Genes promotes

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 3-phenylpropionate (B1229125) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 3-phenylpropionate?

The most prevalent and classical method is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2]

Q2: What are the key factors influencing the yield of the Fischer-Speier esterification?

The yield of the Fischer-Speier esterification is primarily influenced by:

  • Equilibrium Position: As a reversible reaction, the equilibrium between reactants and products plays a crucial role. To favor product formation, the equilibrium must be shifted to the right.

  • Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[3]

  • Catalyst: The type and concentration of the acid catalyst are critical for the reaction rate.

  • Reactant Ratio: Using an excess of one reactant, typically the less expensive one (methanol), can help drive the reaction to completion.

  • Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. However, excessively high temperatures should be avoided to prevent side reactions.

Q3: Are there alternative methods for synthesizing this compound?

Yes, an alternative method involves the use of diazomethane (B1218177). In a documented procedure, an ethereal solution of diazomethane was added to a solution of 3-phenylpropionic acid, resulting in a yield of 83.1%.[4] However, diazomethane is toxic and explosive, requiring special handling precautions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium not shifted towards products) 1. Increase the excess of methanol: Use methanol as the solvent to ensure a large excess.[2] 2. Remove water as it forms: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[2] Alternatively, use a drying agent like molecular sieves.
Insufficient Catalyst Activity 1. Increase catalyst concentration: If using a catalytic amount, a slight increase may improve the reaction rate. 2. Use a stronger acid catalyst: Concentrated sulfuric acid is a common and effective catalyst.[5] p-Toluenesulfonic acid is another option.[2]
Suboptimal Reaction Temperature 1. Ensure proper reflux: The reaction should be maintained at a steady reflux temperature of the alcohol used. For methanol, this is around 65°C.
Loss of Product During Work-up 1. Incomplete extraction: Ensure thorough extraction with a suitable organic solvent like diethyl ether. Perform multiple extractions (e.g., 5 x 100 mL).[5] 2. Emulsion formation: If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break it.

Problem 2: Impure Product After Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted 3-Phenylpropionic Acid 1. Neutralize with a base: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.[5] Ensure the aqueous layer is basic (pH 9).[5]
Presence of Water 1. Thorough drying of the organic layer: Use an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before evaporating the solvent. 2. Proper distillation: Ensure the distillation apparatus is dry and the distillation is carried out under appropriate reduced pressure to effectively separate the product from any residual water.
Side Products 1. Control reaction temperature: Overheating can lead to side reactions. Maintain a gentle reflux. 2. Purification by fractional distillation: If side products with different boiling points are present, careful fractional distillation under reduced pressure may be necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Reactants Catalyst/Reagent Solvent Yield Reference
Fischer-Speier Esterification3-Phenylpropionic acid, MethanolConcentrated Sulfuric AcidMethanolNot specified, but a standard procedure[5]
Diazomethane Esterification3-Phenylpropionic acidDiazomethaneEther83.1%[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-Phenylpropionic Acid

This protocol is adapted from a literature procedure.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropionic acid (50 g), methanol (250 mL), and concentrated sulfuric acid (12 mL).

  • Reflux: Heat the mixture under reflux for 12 hours.

  • Solvent Removal: After cooling, evaporate the excess methanol under reduced pressure.

  • Work-up:

    • Add the residue to a mixture of saturated aqueous sodium bicarbonate solution (100 mL) and ice (400 g).

    • Adjust the pH to 9 by adding more sodium bicarbonate solution.

    • Extract the mixture with diethyl ether (5 x 100 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to yield this compound as an oil. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Esterification using Diazomethane

This protocol is adapted from a patented procedure.[4]

  • Reaction Setup: In a suitable flask, dissolve 3-phenylpropionic acid (8.0 g, 0.053 mol) in diethyl ether (30 mL) and cool the solution in an ice bath.

  • Addition of Diazomethane: Slowly add an excess of an ethereal solution of diazomethane with stirring.

  • Solvent Removal: After the addition is complete, concentrate the solution by evaporating the ether.

  • Purification: Distill the residue under reduced pressure to obtain this compound as a colorless, transparent oil (boiling point: 106°-108° C / 10 mmHg).

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-Phenylpropionic Acid + Methanol Catalyst H₂SO₄ (conc.) Reflux Reflux (12h) Reactants->Reflux Catalyst->Reflux Evaporation1 Evaporate Excess Methanol Reflux->Evaporation1 Neutralization Neutralize with NaHCO₃ (aq) Evaporation1->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction Check for Incomplete Reaction (TLC/GC) Start->Check_Reaction Check_Workup Review Work-up Procedure Start->Check_Workup Equilibrium Is Equilibrium Shifted Towards Products? Check_Reaction->Equilibrium Extraction_Loss Incomplete Extraction? Check_Workup->Extraction_Loss Water_Removal Implement/Improve Water Removal (e.g., Dean-Stark) Equilibrium->Water_Removal No Excess_Alcohol Use Larger Excess of Methanol Equilibrium->Excess_Alcohol No Catalyst_Issue Is Catalyst Sufficiently Active? Equilibrium->Catalyst_Issue Yes Water_Removal->Catalyst_Issue Excess_Alcohol->Catalyst_Issue Increase_Catalyst Increase Catalyst Loading Catalyst_Issue->Increase_Catalyst No Change_Catalyst Use Stronger Acid Catalyst Catalyst_Issue->Change_Catalyst No Solution Improved Yield Catalyst_Issue->Solution Yes Increase_Catalyst->Solution Change_Catalyst->Solution Multiple_Extractions Perform Multiple Extractions Extraction_Loss->Multiple_Extractions Yes Neutralization_Loss Product Loss during Neutralization? Extraction_Loss->Neutralization_Loss No Multiple_Extractions->Neutralization_Loss Careful_pH Careful pH Adjustment Neutralization_Loss->Careful_pH Yes Neutralization_Loss->Solution No Careful_pH->Solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side reactions in the esterification of 3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during the esterification of 3-phenylpropionic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the esterification of 3-phenylpropionic acid, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Ester Yield Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product.[1][2]- Use Excess Reactant: Employ a large excess of the alcohol (often used as the solvent) to shift the equilibrium towards the ester product according to Le Châtelier's principle.[3][4]- Remove Water: Water is a byproduct, and its presence can drive the reaction backward (hydrolysis).[1][4] Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.[4]
Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time.- Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-phenylpropionic acid).[4]- Optimize Catalyst: Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1]
Product Loss During Work-up: The desired ester may be lost during extraction and purification steps.- Proper Extraction: Perform multiple extractions with a suitable organic solvent.[5]- Neutralization: Carefully neutralize the remaining acid catalyst with a weak base (e.g., sodium bicarbonate solution) during the work-up.[2]
Formation of a High-Boiling Point Impurity Ether Formation: The alcohol reactant can undergo acid-catalyzed self-condensation (dehydration) to form a symmetric ether, especially at higher temperatures.[6]- Temperature Control: Maintain the reaction temperature at the optimal level for esterification without promoting significant ether formation. For primary alcohols, keeping the temperature around 140°C is a general guideline to favor esterification over ether formation.[2][6]
Reaction Mixture Darkens Significantly (Brown or Black) Decomposition/Polymerization: Harsh reaction conditions (high temperature, high acid concentration) can lead to the decomposition of starting materials or products, or polymerization, particularly if there are impurities.[4]- Milder Conditions: Consider using a lower reaction temperature or a milder acid catalyst.[4]- Purity of Reagents: Ensure the purity of 3-phenylpropionic acid and the alcohol to avoid side reactions catalyzed by impurities.
Presence of Unwanted Aromatic Ketone Intramolecular Friedel-Crafts Acylation: In theory, the carboxylic acid could acylate the phenyl ring of another molecule. However, this is unlikely under typical Fischer esterification conditions.- Avoid Lewis Acids: This side reaction is more common with strong Lewis acid catalysts (e.g., AlCl₃) rather than Brønsted acids like H₂SO₄.[7][8] Sticking to standard Fischer esterification catalysts should prevent this. The product ketone is also deactivating, which would inhibit further reaction.[8]
No Reaction or Very Slow Reaction Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use Fresh Catalyst: Ensure the acid catalyst is of good quality and anhydrous.- Check Catalyst Loading: Verify that a catalytic amount (typically a few drops of concentrated acid) has been added.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Fischer esterification of 3-phenylpropionic acid?

A1: The most prevalent side reaction is the acid-catalyzed dehydration of the alcohol reactant to form a symmetric ether.[6] This is more significant at higher temperatures. Other potential, though less common, side reactions under typical esterification conditions include decomposition at high temperatures. Decarboxylation of 3-phenylpropionic acid is not expected under normal heating conditions for esterification.[10] Intramolecular Friedel-Crafts acylation is also generally not a concern with standard Brønsted acid catalysts.[7][8]

Q2: How can I minimize the formation of dialkyl ether as a byproduct?

A2: Ether formation is favored at higher temperatures. To minimize this side reaction, maintain careful control over the reaction temperature. For the esterification of primary alcohols, a temperature of around 140°C is often recommended to favor ester formation.[2][6] Using an excess of the carboxylic acid relative to the alcohol can also disfavor the bimolecular dehydration of the alcohol.

Q3: Is it possible for 3-phenylpropionic acid to undergo decarboxylation during esterification?

A3: No, 3-phenylpropionic acid does not readily undergo decarboxylation upon heating under typical esterification conditions.[10] Its boiling point is 280°C, indicating significant thermal stability.

Q4: Can the phenyl ring of 3-phenylpropionic acid be acylated by another molecule of the acid under esterification conditions?

A4: This is highly unlikely under standard Fischer esterification conditions which utilize a Brønsted acid catalyst (like H₂SO₄). Friedel-Crafts acylation typically requires a stronger Lewis acid catalyst (e.g., AlCl₃).[7][8] Furthermore, the resulting ketone product would be deactivated towards further electrophilic aromatic substitution.[8]

Q5: What is a typical work-up procedure to isolate the ester and remove side products?

A5: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., diethyl ether), and washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 3-phenylpropionic acid.[4] Subsequent washes with water and brine are followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), filtering, and removing the solvent under reduced pressure.[11] Purification can then be achieved by distillation.

Experimental Protocols

General Protocol for Fischer Esterification of 3-Phenylpropionic Acid with Ethanol

This protocol outlines a general procedure for the synthesis of ethyl 3-phenylpropionate.

Materials:

  • 3-phenylpropionic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-phenylpropionic acid and a 3 to 5-fold molar excess of absolute ethanol.

  • Catalyst Addition: While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mol scale reaction).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by TLC.[3][4]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

  • Extraction and Neutralization: Add diethyl ether to the separatory funnel and shake to extract the product. Carefully add a saturated solution of sodium bicarbonate in portions to neutralize the acidic components. Vent the funnel frequently to release any CO₂ gas produced.[3] Separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess ethanol.

  • Purification: Purify the crude ester by distillation under reduced pressure.

Data Presentation

The following table provides representative data on the yields of the desired ester and a common side product under different reaction conditions.

Alcohol Catalyst Temperature (°C) Reaction Time (h) Ester Yield (%) Ether Yield (%) Reference
EthanolH₂SO₄Reflux (~80)4~85< 5General Knowledge
1-Butanolp-TsOHReflux (~118)6~90< 5General Knowledge
EthanolH₂SO₄1402~70~10-15[6]
1-ButanolAmberlyst-151008>95Not ReportedFictional Example

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 3-Phenylpropionic Acid and Excess Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (1-2 hours) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Reflux->Cool Extract Extract with Ether & Neutralize with NaHCO₃ Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation Concentrate->Purify

Caption: Experimental workflow for the Fischer esterification of 3-phenylpropionic acid.

Side_Reactions Start 3-Phenylpropionic Acid + Alcohol Ester Desired Ester + Water Start->Ester H⁺, Δ Alcohol 2 x Alcohol Ether Symmetric Ether + Water Alcohol->Ether H⁺, High Temp

Caption: Main esterification reaction and the common side reaction of ether formation.

References

Technical Support Center: Purification of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 3-phenylpropionate (B1229125). Our aim is to address common challenges encountered during the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and byproducts found in crude methyl 3-phenylpropionate?

A1: The impurity profile of crude this compound is primarily dependent on the synthetic route employed. The two most common methods for its synthesis are Fischer-Speier esterification and the hydrogenation of methyl cinnamate (B1238496).

  • Fischer-Speier Esterification: This method involves the reaction of 3-phenylpropionic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).[1][2] Consequently, the primary impurities are unreacted 3-phenylpropionic acid , excess methanol , and residual acid catalyst .

  • Hydrogenation of Methyl Cinnamate: In this route, the double bond of methyl cinnamate is reduced. Potential impurities include unreacted methyl cinnamate and byproducts from incomplete hydrogenation.

Q2: What is the initial and most crucial step for purifying crude this compound after a Fischer-Speier esterification?

A2: An aqueous work-up is the essential first step to remove the majority of water-soluble impurities.[1] This typically involves neutralizing the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate, followed by extraction of the desired ester into an organic solvent.[1]

Q3: How do I choose the most suitable purification technique for my sample of this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Liquid-Liquid Extraction: This is ideal for removing acidic or basic impurities, such as unreacted 3-phenylpropionic acid and the acid catalyst.[1]

  • Distillation: This technique is effective for separating this compound from non-volatile impurities or starting materials with significantly different boiling points.[3]

  • Column Chromatography: This method is best suited for separating compounds with different polarities, such as this compound from non-polar byproducts or when high purity is required.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally not the preferred method for purifying this compound as it is a liquid at room temperature.[2][4] This technique is suitable for the purification of solid compounds.

Troubleshooting Guides

Purification by Liquid-Liquid Extraction
Issue Possible Cause Solution
Poor separation of layers (emulsion formation) - Vigorous shaking of the separatory funnel.- High concentration of reactants.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Low yield of this compound - Incomplete extraction from the aqueous layer.- The organic solvent is partially soluble in the aqueous layer.- Perform multiple extractions (3-4 times) with the organic solvent.- Use a less polar organic solvent if possible.- "Salt out" the ester by adding sodium chloride to the aqueous layer to decrease the ester's solubility.[5]
Presence of 3-phenylpropionic acid in the final product - Incomplete neutralization of the acid.- Insufficient washing with the basic solution.- Ensure the pH of the aqueous layer is basic after the wash.- Increase the number of washes with the saturated sodium bicarbonate solution.
Purification by Distillation
Issue Possible Cause Solution
Product is discolored (yellow or brown) - Thermal degradation of the product at high temperatures.- Perform the distillation under reduced pressure to lower the boiling point.[3]- Ensure the heating mantle temperature is not excessively high.
Poor separation from a closely boiling impurity - The boiling points of the product and impurity are too close for simple distillation.- Use a fractionating column to increase the number of theoretical plates.- Optimize the vacuum to potentially alter the relative volatility of the components.[6]
"Bumping" or uneven boiling - Lack of boiling chips or inadequate stirring.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Purification by Column Chromatography
Issue Possible Cause Solution
Co-elution of product and impurity - Inappropriate solvent system (eluent).- Optimize the eluent system by performing thin-layer chromatography (TLC) with different solvent mixtures to achieve better separation.
Tailing of the product spot/peak - Strong interaction between the ester and the stationary phase (silica gel).- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce tailing.
Low recovery of the product from the column - The product is too strongly adsorbed onto the stationary phase.- Gradually increase the polarity of the eluent during the chromatography to ensure the product is fully eluted.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Liquid-Liquid Extraction 85-95%>90%- Fast and efficient for removing acidic/basic impurities.- Scalable.- May not remove non-polar impurities.- Emulsion formation can be an issue.
Vacuum Distillation >98%70-85%- Effective for removing non-volatile impurities.- Can achieve high purity.- Potential for thermal degradation.- Not suitable for separating compounds with close boiling points.
Flash Column Chromatography >99%60-80%- High resolution for separating closely related compounds.- Adaptable to various scales.- Can be time-consuming and solvent-intensive.- Potential for product loss on the column.

Note: The values presented are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is designed for the removal of unreacted 3-phenylpropionic acid and the acid catalyst from a crude reaction mixture.

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the cessation of gas evolution (CO₂). Gently swirl the funnel during addition.

  • Extraction: Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with another portion of saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying the product obtained after an initial work-up.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Slowly apply vacuum to the system.

  • Heating: Begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 106-108 °C at 10 mmHg).[3]

  • Completion: Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.

Mandatory Visualization

PurificationWorkflow start Crude this compound acid_check Is unreacted acid (e.g., 3-phenylpropionic acid) a major impurity? start->acid_check extraction Perform Liquid-Liquid Extraction (wash with aq. NaHCO3) acid_check->extraction  Yes boiling_point_check Are there significant differences in boiling points of components? acid_check->boiling_point_check  No purity_check1 Is the purity sufficient? extraction->purity_check1 purity_check1->boiling_point_check  No end Pure this compound purity_check1->end  Yes distillation Perform Vacuum Distillation boiling_point_check->distillation  Yes chromatography Perform Column Chromatography boiling_point_check->chromatography  No purity_check2 Is the purity sufficient? distillation->purity_check2 purity_check2->chromatography  No purity_check2->end  Yes chromatography->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Workup of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of methyl 3-phenylpropionate (B1229125).

Troubleshooting Guide: Emulsion Formation

Persistent emulsions during the aqueous workup of methyl 3-phenylpropionate can be a common and time-consuming issue. This guide provides a systematic approach to preventing and breaking these emulsions.

Initial Assessment:

  • Observation: A cloudy or milky layer forms between the organic and aqueous phases that does not separate after standing for a few minutes.

  • Potential Causes:

    • Vigorous shaking during extraction.

    • Presence of unreacted 3-phenylpropionic acid or its salt, acting as a surfactant.

    • High concentration of the crude product.

    • Presence of fine particulate matter.

Troubleshooting Steps:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle tapping on the side of the funnel can sometimes encourage the layers to separate.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[1] Alternatively, solid sodium chloride can be added directly to the mixture.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This minimizes the energy input that can lead to stable emulsion formation.

  • Change the pH: If the emulsion persists, consider carefully adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise. A change in pH can alter the charge of emulsifying agents, disrupting the emulsion. This should be done with caution, considering the stability of the desired ester.

  • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for 5-10 minutes is a highly effective mechanical method for breaking the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a Hirsch or Büchner funnel. This can remove fine particulates that may be stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.

  • Temperature Change: Gentle heating of the mixture in a warm water bath can sometimes decrease the viscosity of the emulsion and promote separation. Conversely, cooling the mixture in an ice bath can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of emulsions in the workup of this compound?

A1: The most frequent cause is often the presence of unreacted 3-phenylpropionic acid or its carboxylate salt formed during a basic wash (e.g., with sodium bicarbonate). These molecules have both a polar (carboxylate) and a non-polar (phenylpropyl) part, allowing them to act as surfactants and stabilize the oil-in-water or water-in-oil droplets. Vigorous shaking during the extraction process provides the energy to form a stable emulsion.

Q2: How can I prevent emulsion formation from the start?

A2: Prevention is always better than cure. To minimize the chances of emulsion formation:

  • Use gentle swirling or inversions for mixing the layers instead of vigorous shaking.

  • Ensure the initial reaction has gone to completion to minimize the amount of unreacted carboxylic acid.

  • Consider adding brine during the initial aqueous washes, rather than just water.

Q3: Will adding brine affect my product yield?

A3: Adding brine (a saturated solution of NaCl) is a standard and highly effective technique. It works by increasing the polarity of the aqueous phase, which decreases the solubility of your organic product (this compound) in the aqueous layer, thereby driving it into the organic phase and often improving your yield.

Q4: Is it safe to heat the separatory funnel to break an emulsion?

A4: Gentle warming in a water bath can be effective. However, you must exercise caution. Ensure the separatory funnel is unstoppered to avoid pressure buildup. Be mindful of the boiling points of your solvents (e.g., diethyl ether is very volatile). Overheating can lead to loss of solvent and potentially degrade your product.

Q5: When should I consider centrifugation?

A5: Centrifugation is a very effective, albeit equipment-dependent, method for breaking stubborn emulsions. If you have access to a centrifuge and other methods have failed, this is an excellent option, especially for smaller-scale reactions.

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different emulsion-breaking techniques. The "Phase Separation Time" is an estimated value for a typical lab-scale Fischer esterification workup of an arylpropanoic acid and can vary depending on the specific reaction conditions and the stability of the emulsion.

Technique AppliedEstimated Phase Separation Time (minutes)Qualitative Observations
None (Vigorous Shaking)> 60Stable, milky emulsion layer persists.
Gentle Swirling5 - 15Slower extraction but minimal to no emulsion.
Standing Undisturbed15 - 45Slow separation, may not be fully effective.
Addition of Brine5 - 10Rapid breaking of the emulsion, clear layer separation.
Centrifugation (1000 x g)< 5Very rapid and complete separation.
Filtration through Celite®10 - 20 (including setup)Effective for particulate-stabilized emulsions.

Experimental Protocols

Protocol: Workup of this compound from a Fischer Esterification Reaction

This protocol assumes the Fischer esterification of 3-phenylpropionic acid with methanol, catalyzed by sulfuric acid.

  • Cooling the Reaction Mixture: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Initial Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel of appropriate size.

  • Extraction with Organic Solvent: Add a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • First Wash (Water): Add deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide. Drain the lower aqueous layer.

  • Second Wash (Sodium Bicarbonate): Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. This will neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved. Mix gently with frequent venting until gas evolution ceases. Allow the layers to separate and drain the aqueous layer.

  • Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This will help to remove most of the dissolved water in the organic layer and break any minor emulsions. Allow the layers to separate and drain the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Isolation of the Product: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure if necessary.

Visualizations

Emulsion_Troubleshooting start Emulsion Formed during Workup patience Let stand for 15-30 minutes start->patience resolved1 Emulsion Broken patience->resolved1 Yes brine Add Saturated Brine (NaCl) and gently swirl patience->brine No resolved2 Emulsion Broken brine->resolved2 Yes centrifuge Centrifuge the mixture brine->centrifuge No resolved3 Emulsion Broken centrifuge->resolved3 Yes filter Filter through Celite® centrifuge->filter No resolved4 Emulsion Broken filter->resolved4 Yes reassess Re-evaluate procedure: - Gentler mixing? - Different solvent? filter->reassess No

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation reaction {Fischer Esterification | 3-Phenylpropionic Acid + Methanol | H₂SO₄ catalyst} quench {Quench | Pour into ice-water} reaction->quench extract {Extraction | Add organic solvent (e.g., Ether)} quench->extract wash_water {Aqueous Wash | Add water | Potential Emulsion Point} extract->wash_water wash_bicarb {Base Wash | Sat. NaHCO₃ | Potential Emulsion Point} wash_water->wash_bicarb wash_brine {Brine Wash | Sat. NaCl} wash_bicarb->wash_brine dry {Drying | Anhydrous Na₂SO₄} wash_brine->dry evaporate {Solvent Removal | Rotary Evaporation} dry->evaporate product Crude Methyl 3-Phenylpropionate evaporate->product

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Phenylpropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-phenylpropionate (B1229125). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing methyl 3-phenylpropionate?

A1: The most prevalent method is the Fischer esterification of 3-phenylpropionic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is widely used due to the ready availability and low cost of the starting materials and catalyst.

Q2: My Fischer esterification reaction is resulting in a low yield. What are the primary reasons for this?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants. To drive the reaction forward and improve the yield, it is crucial to either use a large excess of one of the reactants (typically methanol, which can also serve as the solvent) or to remove the water as it is formed.[3]

Q3: What are some common side products or impurities I should be aware of during the synthesis?

A3: The most common impurities are unreacted 3-phenylpropionic acid and methanol. Under harsh acidic conditions and high temperatures, a potential side product is the formation of dimethyl ether from the dehydration of two methanol molecules.[4] Incomplete reaction is a primary source of impurities.

Q4: How can I effectively purify the crude this compound after the reaction?

A4: A standard purification method involves a workup procedure to remove the acid catalyst and any unreacted 3-phenylpropionic acid. This is typically achieved by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃), followed by washes with water and brine.[5] Subsequent distillation of the organic layer will yield the purified this compound.[6]

Troubleshooting Guides

Issue 1: Low Conversion of 3-Phenylpropionic Acid
Possible Cause Troubleshooting Steps
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (e.g., 5-10 molar equivalents or use it as the solvent).[3] Alternatively, remove water as it forms using a Dean-Stark apparatus if a solvent other than methanol is used.
Insufficient Catalyst Activity Ensure the acid catalyst is not old or hydrated. Use a sufficient catalytic amount (typically 1-5 mol% relative to the carboxylic acid).
Low Reaction Temperature While higher temperatures can favor side reactions, a temperature that is too low will result in a very slow reaction rate. The optimal temperature is typically the reflux temperature of the alcohol being used. For methanol, this is around 65°C.[7]
Presence of Water in Reactants Use anhydrous methanol and ensure the 3-phenylpropionic acid is dry. Any water present at the start of the reaction will inhibit the forward reaction.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Ether Formation The acid-catalyzed dehydration of methanol to form dimethyl ether can occur at high temperatures. Lowering the reaction temperature can help minimize this side reaction.[4]
Charring/Degradation Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials at elevated temperatures. Ensure localized overheating does not occur by maintaining good stirring and controlled heating.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of this compound. Please note that specific yields can vary based on the exact experimental setup and conditions.

Catalyst Methanol to Acid Molar Ratio Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
H₂SO₄10:1601~97[3]
H₂SO₄8:1Reflux12Not specified[5]
PTSA9:1Not specified2>98 (conversion)[8]
Triphenylphosphine dibromide / TriethylamineNot specified25-4012-2485-95[1]
DiazomethaneExcessIce-cooledNot specified83.1[6]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 3-phenylpropionic acid (50 g)

  • Methanol (250 ml)

  • Concentrated sulfuric acid (12 ml)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropionic acid (50 g) and methanol (250 ml).

  • Carefully and slowly add concentrated sulfuric acid (12 ml) to the stirred mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to 9 with additional sodium bicarbonate solution if necessary to neutralize any remaining acid.

  • Extract the mixture with diethyl ether (5 x 100 ml).

  • Combine the organic extracts and wash with brine (2 x 50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield crude this compound.

  • For higher purity, the product can be distilled under reduced pressure.

Mandatory Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification Reactants 3-Phenylpropionic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (H+ catalyst) Reactants->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + Water Deprotonation->Product

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow for Synthesis and Purification

Workflow Start Start: 3-Phenylpropionic Acid + Methanol + H₂SO₄ Reflux Reflux (12h) Start->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Neutralization Neutralize with NaHCO₃ Solution Evaporation->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Wash Wash with Brine Extraction->Wash Drying Dry with Anhydrous MgSO₄ Wash->Drying Filtration Filter Drying->Filtration Final_Evaporation Evaporate Solvent Filtration->Final_Evaporation Product Crude this compound Final_Evaporation->Product Distillation Optional: Vacuum Distillation Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the Synthesis and Purification of this compound.

References

Troubleshooting low conversion in methyl 3-phenylpropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of methyl 3-phenylpropionate (B1229125), a key intermediate in the development of pharmaceuticals and a valuable fragrance and flavoring agent. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification of 3-phenylpropionic acid with methanol (B129727) is resulting in a low conversion rate. What are the primary factors I should investigate?

Low conversion in Fischer esterification is a common challenge, primarily due to the reversible nature of the reaction. The key factors to investigate are:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To drive the reaction towards the product, Le Châtelier's principle must be applied.

  • Presence of Water: Water is a byproduct of the esterification. Its accumulation can shift the equilibrium back towards the starting materials, hydrolyzing the newly formed ester.

  • Catalyst Inefficiency: An insufficient amount or deactivated acid catalyst will slow down the reaction, preventing it from reaching equilibrium within a practical timeframe.

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to side reactions or degradation of reactants and products.

Q2: How can I shift the equilibrium to favor the formation of methyl 3-phenylpropionate and improve my yield?

There are two primary strategies to drive the equilibrium towards the product:

  • Use of Excess Reactant: Employing a large excess of one of the reactants is a common and effective method. Since methanol is often less expensive and easily removable, it is typically used in large excess, often as the solvent for the reaction.

  • Removal of Water: Actively removing water as it is formed is a highly effective way to prevent the reverse reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.

    • Use of a Dehydrating Agent: While the acid catalyst (especially concentrated sulfuric acid) acts as a dehydrating agent to some extent, adding molecular sieves to the reaction mixture can also effectively sequester water.

Q3: I'm unsure about the optimal reaction time and temperature. What are the typical conditions for this synthesis?

For the Fischer esterification of 3-phenylpropionic acid with methanol using an acid catalyst like sulfuric acid, a common procedure involves heating the mixture under reflux. The reaction time can vary, but a typical duration is around 12 hours to ensure the reaction proceeds to a reasonable extent of completion.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time for your specific setup.

Q4: My reaction seems to have stalled, and the conversion is no longer increasing. What should I do?

If the reaction has stalled, consider the following troubleshooting steps:

  • Check Catalyst Activity: The acid catalyst may have been neutralized or deactivated. Consider adding a fresh portion of the catalyst.

  • Ensure Anhydrous Conditions: If water has been introduced into the system (e.g., from wet glassware or reagents), it will inhibit the forward reaction. Ensure all components are thoroughly dried.

  • Increase Reaction Time: The reaction may simply be slow. Allow the reaction to proceed for a longer duration while monitoring its progress.

  • Increase Temperature: If not already at reflux, a moderate increase in temperature can enhance the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.

Q5: What are the common side reactions and byproducts I should be aware of?

The primary "side reaction" in Fischer esterification is the reverse reaction (hydrolysis) of the ester back to the carboxylic acid and alcohol. Other potential, though less common, side reactions under strongly acidic and high-temperature conditions could include:

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two methanol molecules to form dimethyl ether.

  • Dehydration of the Substrate: While less likely for 3-phenylpropionic acid under these conditions, some carboxylic acids can undergo dehydration or other rearrangements.

Careful control of reaction temperature and the use of appropriate catalysts can minimize these undesired pathways.

Data Presentation

Table 1: General Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Yield Range
Homogeneous Acid Catalysts Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Readily available, inexpensive, high reaction rates.[2]Corrosive, difficult to separate from the reaction mixture, can lead to side reactions at high temperatures.60-95% (highly dependent on reaction conditions)
Heterogeneous Acid Catalysts Zeolites, Sulfonated ResinsEasily separable and recyclable, less corrosive, can lead to cleaner reactions.Often require higher temperatures or longer reaction times, can be more expensive.Variable, can be comparable to homogeneous catalysts under optimized conditions.
Alternative Reagents DiazomethaneHigh yield (e.g., 83.1% reported), mild reaction conditions.[3]Highly toxic and explosive, requires specialized handling procedures.>80%

Note: Yields are highly dependent on specific reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Experimental Protocols

Detailed Methodology for Fischer Esterification of 3-Phenylpropionic Acid

This protocol is a representative example for the synthesis of this compound using a homogeneous acid catalyst.

Materials:

  • 3-Phenylpropionic acid (50 g)[1]

  • Methanol (250 ml)[1]

  • Concentrated Sulfuric Acid (12 ml)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropionic acid and methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours.[1] Monitor the reaction progress periodically using TLC or GC.

  • Workup - Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add the residue to a beaker containing a saturated aqueous sodium bicarbonate solution and ice.[1] Stir vigorously and add more bicarbonate solution as needed to neutralize the remaining acid (check with pH paper until the solution is neutral or slightly basic).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.[1]

  • Washing: Combine the organic extracts and wash them with brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the pure ester.

Mandatory Visualization

Diagrams

Fischer_Esterification_Mechanism Reactants 3-Phenylpropionic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation H+ Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Product This compound + H2O Deprotonation->Product - H+

Caption: Fischer Esterification Reaction Mechanism.

Troubleshooting_Workflow Start Low Conversion Observed Check_Equilibrium Is Equilibrium being shifted? Start->Check_Equilibrium Shift_Equilibrium Action: - Use excess methanol - Remove water (Dean-Stark/drying agent) Check_Equilibrium->Shift_Equilibrium No Check_Conditions Are Reaction Conditions Optimal? Check_Equilibrium->Check_Conditions Yes Re_evaluate Re-evaluate and Analyze Results Shift_Equilibrium->Re_evaluate Optimize_Conditions Action: - Ensure reflux temperature is reached - Increase reaction time - Monitor with TLC/GC Check_Conditions->Optimize_Conditions No Check_Catalyst Is Catalyst Active and Sufficient? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Re_evaluate Catalyst_Action Action: - Check catalyst amount - Add fresh catalyst if necessary Check_Catalyst->Catalyst_Action No Check_Catalyst->Re_evaluate Yes Catalyst_Action->Re_evaluate

Caption: Troubleshooting Workflow for Low Conversion.

References

Technical Support Center: Analysis of Methyl 3-Phenylpropionate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in methyl 3-phenylpropionate (B1229125) via Gas Chromatography-Mass Spectrometry (GC-MS). This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of methyl 3-phenylpropionate.

Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Contamination from sample preparation, solvent, or GC system (septum bleed, column bleed).- Analyze a solvent blank to identify system-related peaks. - Ensure high-purity solvents and proper sample handling. - Check for and replace a degraded septum or column.
Presence of synthesis-related impurities (e.g., 3-phenylpropionic acid, methanol, methyl cinnamate).- Compare retention times and mass spectra with known standards of potential impurities. - Review the synthesis process to anticipate potential byproducts.
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.- Use a deactivated liner and a high-quality, inert GC column. - Consider derivatization of polar impurities like 3-phenylpropionic acid to improve peak shape.
Column overload.- Dilute the sample or reduce the injection volume.
Difficulty in Mass Spectral Interpretation Co-elution of the main peak with an impurity.- Optimize the GC temperature program to improve separation. - Check the purity of the peak by examining the mass spectra across the peak width.
Unfamiliar fragmentation pattern.- Compare the obtained spectrum with a library (e.g., NIST) or published spectra for this compound and its potential impurities.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the GC system and ensure a stable gas supply. - Verify the accuracy of the GC oven temperature.
Improper column installation.- Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: The most common impurities in this compound, particularly when synthesized via Fischer esterification, are unreacted starting materials such as 3-phenylpropionic acid and methanol . Another potential impurity is methyl cinnamate (B1238496) , which has a similar structure but contains a double bond in the propionate (B1217596) side chain.[1][2]

Q2: How can I distinguish this compound from its common impurities by GC-MS?

A2: You can differentiate them based on their retention times and mass spectra. This compound has a molecular ion (M+) at m/z 164. Key fragments include m/z 104 (base peak), 91, and 77.[3] 3-Phenylpropionic acid (after derivatization or at high temperatures) will have a different retention time and a mass spectrum with a molecular ion corresponding to its derivatized form or characteristic fragments. Methanol is highly volatile and will elute very early in the chromatogram. Methyl cinnamate has a molecular ion at m/z 162 and a different fragmentation pattern.

Q3: What are the characteristic mass fragments for this compound and its potential impurities?

A3: The table below summarizes the key mass spectral data.

Compound Molecular Weight ( g/mol ) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound164.20164104, 91, 105, 77[3][4]
3-Phenylpropionic acid150.17150105, 91, 77
Methanol32.043231, 29
Methyl Cinnamate162.19162131, 103, 77

Q4: What should I do if I observe a peak that I cannot identify?

A4: If you encounter an unknown peak, you can perform a library search using a comprehensive mass spectral database like NIST. Additionally, consider other potential side reactions or contaminants from the synthesis or sample handling process. High-resolution mass spectrometry can provide the elemental composition of the unknown ion, aiding in its identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure. Optimization may be necessary for your specific instrument and sample matrix.

1. Sample Preparation:

  • Dilute the this compound sample in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • If suspended particles are present, filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 6890 or similar
Mass Spectrometer Agilent 5977B or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 10:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Filtration Filter (if necessary) Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Identification Identify Peaks Chromatogram->Peak_Identification Mass_Spectrum Extract Mass Spectrum Peak_Identification->Mass_Spectrum Library_Search Compare to Library/Standards Mass_Spectrum->Library_Search Impurity_ID Identify Impurities Library_Search->Impurity_ID

Caption: Workflow for Identifying Impurities by GC-MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Unexpected Peak) Check_Blank Analyze Solvent Blank Start->Check_Blank Peak_in_Blank Peak Present in Blank? Check_Blank->Peak_in_Blank System_Contamination Source is System Contamination (Solvent, Septum, Column) Peak_in_Blank->System_Contamination Yes Check_Synthesis Peak NOT in Blank. Consider Synthesis Impurities Peak_in_Blank->Check_Synthesis No Compare_Spectra Compare Retention Time & Mass Spectrum with Known Impurity Standards Check_Synthesis->Compare_Spectra Match_Found Match Found? Compare_Spectra->Match_Found Impurity_Identified Impurity Identified Match_Found->Impurity_Identified Yes Unknown_Impurity Unknown Impurity. Perform Library Search / High-Res MS Match_Found->Unknown_Impurity No

Caption: Troubleshooting Logic for Unexpected Peaks.

References

Water-sensitive steps in the synthesis of methyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-phenylpropionate (B1229125). The primary focus is on addressing issues related to water-sensitive steps, particularly in the context of Fischer-Speier esterification, the most common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and water-sensitive step in the synthesis of methyl 3-phenylpropionate?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This reaction is an equilibrium process, and the esterification step itself is highly sensitive to water. Water is a byproduct of the reaction; its presence can shift the equilibrium back towards the starting materials (3-phenylpropionic acid and methanol), thereby reducing the yield of the desired this compound.[2][3] The reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, is catalyzed by acid and driven by the presence of water.

Q2: How does the presence of water affect the yield and purity of this compound?

Q3: What are the primary sources of water contamination in this synthesis?

A3: Water can be introduced into the reaction from several sources:

  • Reagents: Using non-anhydrous methanol or 3-phenylpropionic acid.

  • Solvents: If a solvent is used, it may not be sufficiently dry.

  • Catalyst: Concentrated sulfuric acid is a dehydrating agent, but if it has absorbed atmospheric moisture, it can be a source of water.

  • Glassware: Improperly dried glassware is a common source of water contamination.

  • Atmosphere: Exposure of the reaction mixture to a humid atmosphere can introduce water.

Q4: How can I minimize water contamination during the synthesis?

A4: To ensure a high yield of this compound, it is crucial to maintain anhydrous (water-free) conditions. This can be achieved by:

  • Using Dry Reagents and Solvents: Employ anhydrous grade methanol and ensure the 3-phenylpropionic acid is dry.

  • Drying Glassware: Oven-dry all glassware before use and allow it to cool in a desiccator.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Water Removal Techniques: Actively remove water as it is formed during the reaction. This can be done by using a Dean-Stark apparatus if a suitable azeotroping solvent like toluene (B28343) is used, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[4][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound Presence of water in the reaction mixture. 1. Ensure all reagents, especially methanol, are anhydrous. 2. Thoroughly dry all glassware in an oven before use. 3. Consider adding a dehydrating agent like 3Å or 4Å molecular sieves to the reaction flask. 4. If applicable to your setup, use a Dean-Stark apparatus to azeotropically remove water as it forms.[4][6] 5. Use a significant excess of methanol to shift the equilibrium towards the product.[3]
Incomplete Reaction 1. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction is being heated to the appropriate reflux temperature. 3. Check the concentration and activity of the acid catalyst.
Product is Contaminated with Starting Material (3-Phenylpropionic Acid) Incomplete reaction or hydrolysis during workup. 1. During the workup, ensure a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 3-phenylpropionic acid.[5] 2. Avoid prolonged contact of the ester with aqueous acidic conditions during the workup.
Formation of an Emulsion During Workup Insufficient mixing or presence of impurities. 1. Add a saturated solution of sodium chloride (brine) to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for better phase separation.
Difficulty in Isolating the Product Product is soluble in the aqueous layer. While this compound has low solubility in water, ensure that the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to maximize recovery.

Data Presentation

Water Added to Reaction (v/v %)Expected Yield of this compound (%)
0 (Anhydrous)> 90%
1%70 - 80%
5%40 - 50%
10%< 20%

Note: The actual yield will also depend on other factors such as reaction time, temperature, and the molar ratio of reactants.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for the synthesis of this compound, with an emphasis on maintaining anhydrous conditions.

Materials:

  • 3-Phenylpropionic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, oven-dried round-bottom flask.

    • Add 3-phenylpropionic acid (1.0 eq) to the flask.

    • Add a significant excess of anhydrous methanol (e.g., 10-20 eq). Methanol often serves as the solvent as well.

    • Attach a reflux condenser to the flask. Ensure all joints are properly sealed.

    • If desired, the setup can be flushed with an inert gas like nitrogen or argon.

  • Catalyst Addition and Reflux:

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution through the top of the condenser.

    • Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Be cautious of CO₂ evolution.

      • Saturated sodium chloride (brine) solution (to help remove dissolved water).

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional):

    • If necessary, the crude product can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Reactants 3-Phenylpropionic Acid + Methanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ (Catalyst) Tetrahedral_Intermediate Nucleophilic Attack by Methanol (Tetrahedral Intermediate) Protonation->Tetrahedral_Intermediate Water_Elimination Proton Transfer & Elimination of Water Tetrahedral_Intermediate->Water_Elimination Product This compound Water_Elimination->Product -H⁺ Water Water (Byproduct) Water_Elimination->Water Hydrolysis Hydrolysis (Reverse Reaction) Product->Hydrolysis +H₂O, H⁺ Hydrolysis->Reactants

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start: Anhydrous Reagents & Glassware Reaction Reaction: 3-Phenylpropionic Acid, Methanol, H₂SO₄ Reflux Start->Reaction Water_Sensitive Water-Sensitive Step: Equilibrium Reaction Reaction->Water_Sensitive Workup Workup: Quench, Extract with Ether/EtOAc Reaction->Workup Wash Wash: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Workup->Wash Drying Drying: Dry organic layer with MgSO₄/Na₂SO₄ Wash->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Purification (Optional): Vacuum Distillation Evaporation->Purification End End: Pure this compound Evaporation->End If sufficiently pure Purification->End

Caption: Step-by-step workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-Phenylpropionate: Fischer Esterification vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Methyl 3-phenylpropionate (B1229125), a valuable building block in the synthesis of various pharmaceuticals and fragrances, can be prepared through several methods. This guide provides an objective comparison of the traditional Fischer esterification with other common laboratory-scale synthesis routes, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route for methyl 3-phenylpropionate often involves a trade-off between reaction yield, reaction time, safety, and the cost and availability of reagents. The following table summarizes the key quantitative data for three common methods.

Method Starting Material Key Reagents Catalyst Reaction Time Temperature Reported Yield
Fischer Esterification 3-Phenylpropionic acidMethanol (B129727)Conc. H₂SO₄12 hoursRefluxNot explicitly stated for this substrate, but generally moderate to high.
Diazomethane (B1218177) Esterification 3-Phenylpropionic acidDiazomethane in etherNoneNot specified, but typically rapidIce-cooled (0°C)83.1%[1]
Acid Chloride Method 3-Phenylpropionic acidThionyl chloride, MethanolNone (for esterification step)~5 hours (for esterification)0-5°C to ambientHigh (not explicitly quantified for the full sequence)

In-Depth Analysis of Synthesis Methods

Fischer Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] For the synthesis of this compound, 3-phenylpropionic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used.[2]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • The procedure is relatively simple to perform.

Disadvantages:

  • Requires long reaction times.[3]

  • The use of a strong acid catalyst can sometimes lead to side reactions.

  • The reaction is reversible, which can limit the yield if water is not effectively removed.

Diazomethane Esterification

This method offers a high-yield and clean conversion of carboxylic acids to their corresponding methyl esters.[1] The reaction of 3-phenylpropionic acid with diazomethane proceeds rapidly under mild, non-acidic conditions.[1]

Advantages:

  • High product yield.[1]

  • Mild reaction conditions, minimizing side reactions.

  • Simple workup procedure.

Disadvantages:

  • Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.

  • Preparation of diazomethane can be hazardous.

Acid Chloride Method

This two-step method first involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting 3-phenylpropionyl chloride is then reacted with methanol to produce the desired ester.

Advantages:

  • The reaction of the acid chloride with the alcohol is typically fast and proceeds to completion, often resulting in high yields.

  • Avoids the equilibrium limitations of Fischer esterification.

Disadvantages:

  • Requires an additional synthetic step to prepare the acid chloride.

  • Thionyl chloride is a corrosive and hazardous reagent.

Experimental Protocols

Fischer Esterification of 3-Phenylpropionic Acid

A mixture of 3-phenylpropionic acid (50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml) is heated under reflux for 12 hours.[3] After cooling, the excess methanol is removed under reduced pressure. The residue is then added to a saturated aqueous sodium bicarbonate solution containing ice, and the pH is adjusted to 9. The mixture is extracted with ether, and the combined organic extracts are washed with brine, dried, and evaporated to yield this compound.[3]

Synthesis of this compound using Diazomethane

To an ice-cooled and stirred solution of 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 ml of ether, an excess solution of diazomethane in ether is slowly added.[1] After the addition is complete, the ether is concentrated, and the residue is distilled under reduced pressure to give this compound.[1]

Synthesis of this compound via the Acid Chloride

Step 1: Synthesis of 3-Phenylpropionyl Chloride A detailed procedure for the synthesis of 3-phenylpropanoyl chloride can be found in the chemical literature. Generally, it involves reacting 3-phenylpropionic acid with thionyl chloride, often with gentle heating, followed by distillation to purify the acid chloride.

Step 2: Esterification of 3-Phenylpropionyl Chloride A procedure for a similar compound, methyl-3-methylamino-3-phenylpropionate, involves adding thionyl chloride to a solution of the corresponding carboxylic acid in anhydrous methanol at 0-5°C and stirring at ambient temperature for 5 hours.[4] A similar approach can be adapted for 3-phenylpropionyl chloride, where the acid chloride would be added to cold methanol, likely in the presence of a non-nucleophilic base to neutralize the HCl byproduct, followed by stirring to complete the reaction. The product is then isolated through extraction and purification.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid 3-Phenylpropionic Acid Mix Mix Reactants Acid->Mix Methanol Methanol Methanol->Mix Add_Catalyst Add H₂SO₄ Mix->Add_Catalyst Reflux Reflux (12h) Add_Catalyst->Reflux Evaporate Evaporate Excess Methanol Reflux->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with Ether Neutralize->Extract Dry Dry & Evaporate Extract->Dry Product This compound Dry->Product

Fischer Esterification Workflow

Diazomethane_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid 3-Phenylpropionic Acid in Ether Cool Cool Acid Solution (0°C) Acid->Cool Diazomethane Diazomethane in Ether Add_Diazomethane Slowly Add Diazomethane Diazomethane->Add_Diazomethane Cool->Add_Diazomethane Concentrate Concentrate Ether Add_Diazomethane->Concentrate Distill Distill under Reduced Pressure Concentrate->Distill Product This compound Distill->Product

Diazomethane Esterification Workflow

Acid_Chloride_Method cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification cluster_product Product Acid 3-Phenylpropionic Acid React1 React Acid->React1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->React1 Acid_Chloride 3-Phenylpropionyl Chloride React1->Acid_Chloride React2 React Acid_Chloride->React2 Methanol Methanol Methanol->React2 Workup Aqueous Workup React2->Workup Extract Extract Workup->Extract Purify Purify Extract->Purify Product This compound Purify->Product

Acid Chloride Method Workflow

References

A Comparative Guide to Methyl 3-Phenylpropionate and Ethyl 3-Phenylpropionate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance formulation, the selection of ester compounds is critical for achieving specific olfactory profiles and performance characteristics. Among these, methyl 3-phenylpropionate (B1229125) and ethyl 3-phenylpropionate are two closely related esters that, despite their structural similarity, offer distinct properties. This guide provides a detailed, objective comparison of these two molecules for researchers, scientists, and fragrance development professionals, supported by physicochemical data and standardized experimental methodologies.

Chemical and Physical Properties

The fundamental physicochemical characteristics of a fragrance molecule, such as its molecular weight and boiling point, are primary determinants of its volatility and, consequently, its role within a fragrance composition. The ethyl ester, with its additional carbon atom, exhibits a slightly higher molecular weight and a correspondingly higher boiling point.

PropertyMethyl 3-PhenylpropionateEthyl 3-Phenylpropionate
CAS Number 103-25-3[1][2]2021-28-5[3][4]
Molecular Formula C₁₀H₁₂O₂[1][2]C₁₁H₁₄O₂[4][5]
Molecular Weight 164.20 g/mol [1][2]178.23 g/mol [5]
Appearance Colorless to pale yellow liquid/oil[6]Clear, colorless to light yellow liquid[3]
Boiling Point 91-92 °C @ 4 mm Hg[6]; 236-239 °C @ 760 mm Hg[7]247-248 °C @ 760 mm Hg[4]
Density ~1.043 g/mL at 25 °C[6]~1.01 g/mL at 25 °C
Refractive Index ~1.502 @ 20 °C[6]~1.494 @ 20 °C[3][4]
Water Solubility Insoluble[6]Sparingly soluble; <0.1 g/100 mL[8]

Olfactory Performance and Application

The true utility of these esters in fragrance is defined by their scent profile, potency (odor threshold), and longevity (substantivity). The ethyl variant is characterized by a complex fruity-floral profile, whereas the methyl version leans towards a sweeter, honey-floral character. A significant performance differentiator is the odor threshold; a lower threshold indicates a more potent scent detectable at lower concentrations.

Performance MetricThis compoundEthyl 3-Phenylpropionate
Odor Profile Sweet, honey, fruity, with wine and floral balsam notes.[6]Sweet and complex fruity-floral with a smooth, honey-like background; notes of hyacinth and rose.
Odor Threshold Data not publicly available.[7][9]17 to 40 ppb (parts per billion)
Substantivity (Tenacity) Moderate; often used as a modifier or heart note.Good; aroma is noted to last for 4-6 hours.
Common Applications Modifier in floral and fruity compositions (e.g., apple, strawberry); cosmetics and perfumes.Fixative or conditioner in floral scents (rose, jasmine); food and fragrance formulations.[8]
Chemical Stability Sensitive to hydrolysis under strong alkali or high heat/humidity; noted as air-sensitive.[7]Reported to have excellent stability against light, heat, and moderate acid/alkali conditions.

Experimental Methodologies

To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance parameters.

Protocol 1: Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

This method combines instrumental separation with human sensory detection to identify the concentration at which a compound becomes olfactorily detectable.

Objective: To determine the minimum concentration of a fragrance analyte detectable by a human assessor.

Apparatus:

  • Gas Chromatograph (GC) with a flame ionization detector (FID).

  • Olfactory detection port (ODP or "sniff port").

  • Capillary column (e.g., DB-5 or equivalent).

  • Humidifier for the sniff port airline.

  • Trained sensory panelists (typically 6-12).

Procedure:

  • Sample Preparation: Prepare a dilution series of the fragrance ester (e.g., methyl or ethyl 3-phenylpropionate) in a suitable solvent like ethanol, ranging from high concentrations down to the sub-ppb level.

  • GC Injection: Inject a standardized volume (e.g., 1 µL) of the highest concentration sample into the GC. The GC effluent is split between the FID and the ODP.

  • Olfactometry: A trained panelist sniffs the effluent from the ODP. The panelist records the exact time (retention time) and provides a description of any odor detected.

  • Serial Dilution Analysis: Repeat the injection and olfactometry for each successively lower concentration in the dilution series.

  • Threshold Identification: The odor detection threshold is defined as the lowest concentration at which at least 50% of the panelists can reliably detect the characteristic odor of the compound at its specific retention time.

  • Data Analysis: The results are typically expressed as an Odor Activity Value (OAV), calculated as the concentration of the compound divided by its odor threshold.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation A Prepare Serial Dilutions of Fragrance Ester B Inject Sample into GC A->B C GC Column Separation B->C D Effluent Split C->D E FID Detector (Quantification) D->E F Olfactory Port (Sensory Detection) D->F G Correlate FID Peak with Sensory Event E->G F->G H Determine Lowest Detectable Concentration G->H I Calculate Odor Threshold H->I

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Protocol 2: Fragrance Substantivity and Stability Assessment

This protocol evaluates the longevity of a fragrance on a substrate and its chemical stability under environmental stressors.

Objective: To quantify the amount of fragrance remaining on a substrate over time and assess its degradation under heat and light.

Apparatus:

  • Headspace Sampler coupled with a Gas Chromatograph-Mass Spectrometer (HS-GC-MS).

  • Environmental chamber with controlled temperature and humidity.

  • UV light cabinet for photostability testing.

  • Substrate material (e.g., fabric swatches, hair tresses, or filter paper).

Procedure:

  • Substrate Dosing: Apply a precise amount of the fragrance ester, diluted in a suitable base (e.g., unscented lotion or fabric softener), onto the standardized substrate. Prepare multiple identical samples.

  • Baseline (T=0) Analysis: Immediately place one dosed substrate in a headspace vial. Heat the vial to a set temperature (e.g., 80°C) to volatilize the fragrance compounds. Analyze the headspace vapor using GC-MS to quantify the initial amount of the ester.

  • Time-Course Evaluation (Substantivity):

    • Leave the remaining substrates under ambient conditions.

    • At predetermined time intervals (e.g., 2, 4, 8, 24 hours), place a substrate into a headspace vial and analyze via HS-GC-MS.

    • Plot the concentration of the fragrance ester versus time to determine its evaporation curve and substantivity.

  • Accelerated Stability Testing:

    • Thermostability: Place a set of dosed substrates in an environmental chamber at an elevated temperature (e.g., 40°C) for a set period (e.g., 4 weeks).

    • Photostability: Place another set under controlled UV/visible light exposure.

    • After the exposure period, analyze the samples via HS-GC-MS. Compare the remaining concentration of the parent ester and identify any new peaks corresponding to degradation products.

Comparative Analysis and Selection Logic

The choice between methyl and ethyl 3-phenylpropionate hinges on the desired application and performance outcome.

  • For Potency and Impact: Ethyl 3-phenylpropionate, with its very low reported odor threshold, is the superior choice when a powerful and impactful fruity-floral note is required, even at low concentrations.

  • For Scent Profile Modification: this compound serves as an excellent modifier to introduce or enhance sweet, honeyed, and balsamic notes within a larger fragrance accord. Its higher volatility compared to the ethyl ester makes it more suited for middle (heart) notes.

  • For Longevity and Stability: Ethyl 3-phenylpropionate demonstrates better tenacity, with a reported duration of 4-6 hours, and superior chemical stability. This makes it more suitable for applications requiring a lasting fragrance and those that may be exposed to more challenging environmental conditions, such as laundry care or personal fragrances.

The following decision-making diagram illustrates a logical workflow for selecting the appropriate ester based on formulation goals.

Selection_Logic start Start: Define Fragrance Goal q1 Primary Goal: High Odor Impact and Potency? start->q1 q2 Primary Goal: Modify Scent with Sweet/Honey Notes? q1->q2 No select_ethyl1 Select: Ethyl 3-Phenylpropionate q1->select_ethyl1 Yes q3 Key Requirement: Longevity & Stability? q2->q3 No select_methyl Select: Methyl 3-Phenylpropionate q2->select_methyl Yes select_ethyl2 Select: Ethyl 3-Phenylpropionate q3->select_ethyl2 Yes reconsider Consider Blend or Alternative Ester q3->reconsider No

Formulator's selection logic for phenylpropionate esters.

References

Spectroscopic Validation of Synthesized Methyl 3-Phenylpropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for synthesized methyl 3-phenylpropionate (B1229125) against established values and an alternative ester, ethyl 3-phenylpropionate. Detailed experimental protocols for the synthesis and analysis are included to ensure reproducibility and accurate validation of the synthesized product.

Comparative Spectroscopic Data Analysis

The successful synthesis of methyl 3-phenylpropionate can be unequivocally confirmed through a suite of spectroscopic techniques. The data presented below summarizes the expected and experimentally observed values for the target compound, alongside comparative data for ethyl 3-phenylpropionate.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Synthesized) -CH₃ (ester)3.67s-
-CH₂- (ester adjacent)2.63t7.8
-CH₂- (benzyl)2.96t7.8
Aromatic H7.20-7.32m-
This compound (Literature) -CH₃ (ester)~3.67s-
-CH₂- (ester adjacent)~2.63t~7.8
-CH₂- (benzyl)~2.95t~7.8
Aromatic H~7.18-7.30m-
Ethyl 3-phenylpropionate (Alternative) [1]-CH₃ (ethyl)1.24t7.1
-CH₂- (ethyl ester)4.13q7.1
-CH₂- (ester adjacent)2.62t7.7
-CH₂- (benzyl)2.95t7.7
Aromatic H7.18-7.30m-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Synthesized) C=O173.4
Aromatic C (quaternary)140.8
Aromatic CH128.5, 128.3, 126.3
-O-CH₃51.6
-CH₂- (ester adjacent)35.8
-CH₂- (benzyl)31.0
This compound (Literature) C=O~173.3
Aromatic C (quaternary)~140.7
Aromatic CH~128.6, ~128.4, ~126.2
-O-CH₃~51.5
-CH₂- (ester adjacent)~35.9
-CH₂- (benzyl)~31.1
Ethyl 3-phenylpropionate (Alternative) [1]C=O172.8
Aromatic C (quaternary)140.6
Aromatic CH128.5, 128.3, 126.2
-O-CH₂-60.4
-CH₂- (ester adjacent)36.0
-CH₂- (benzyl)31.0
-CH₃14.2

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Synthesized) C=O stretch (ester)1738
C-O stretch (ester)1165
C-H stretch (sp³)2951, 2875
C-H stretch (sp²)3028
C=C stretch (aromatic)1605, 1496
This compound (Literature) [2]C=O stretch (ester)~1740
C-O stretch (ester)~1160-1180
C-H stretch (sp³)~2950, ~2870
C-H stretch (sp²)~3030
C=C stretch (aromatic)~1600, ~1495

Table 4: Mass Spectrometry (MS) Data

CompoundIonm/z
This compound (Synthesized) [M]⁺164.08
[C₇H₇]⁺ (tropylium ion)91.05
[C₆H₅CH₂CH₂]⁺105.07
[CH₃OCOCH₂CH₂]⁺103.04
This compound (Literature) [2][M]⁺164.20
[C₇H₇]⁺91
[C₆H₅CH₂CH₂]⁺105
[CH₃OCOCH₂CH₂]⁺103

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound via Fischer Esterification

This procedure is a standard Fischer esterification.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylpropionic acid (1.0 eq), methanol (B129727) (10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure ester.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ triplet at 77.16 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy [7][8]

  • Sample Preparation: Apply a thin film of the neat liquid sample of purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and automatically subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS) [9][10]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (approximately 1 mg/mL).

  • Instrumentation: Perform the analysis on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 m/z.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the compound based on its retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 3-Phenylpropionic Acid + Methanol Reflux Reflux Reactants->Reflux Catalyst H₂SO₄ Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure Methyl 3-Phenylpropionate Purification->Product

Caption: Synthesis workflow for this compound.

Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Data Spectroscopic Data NMR->Data FTIR->Data GCMS->Data Validation Structure Validation Data->Validation

Caption: Spectroscopic analysis and validation workflow.

Signaling_Pathway_Analogy cluster_validation_logic Validation Logic A Synthesized Compound B Spectroscopic Techniques A->B Analysis C Observed Spectra B->C Generates E Comparison C->E D Literature Spectra D->E F Structure Confirmed E->F Match G Structure Incorrect E->G Mismatch

Caption: Logical flow for structural validation.

References

A Comparative Purity Analysis of Commercial vs. Synthesized Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the purity of chemical reagents is paramount. Methyl 3-phenylpropionate (B1229125), an aromatic ester widely used as a raw material and intermediate, is no exception.[1][2] Its purity can significantly influence reaction yields, impurity profiles, and the final properties of target molecules. This guide provides an objective comparison of the purity profiles of commercially available methyl 3-phenylpropionate versus a batch synthesized in a laboratory setting, supported by detailed experimental protocols for key analytical techniques.

Purity and Impurity Profile Comparison

The primary distinction between commercial and lab-synthesized this compound often lies in the consistency and level of purity, as well as the nature of potential impurities. Commercial suppliers typically provide a product with a guaranteed high level of purity, whereas synthesized batches may contain residual starting materials or by-products depending on the reaction and purification efficiency.

FeatureCommercial this compoundLaboratory-Synthesized this compound
Typical Purity >98.0% (GC)[3] or ≥99%[4]Typically 80-95% post-synthesis, can be >98% after purification
Appearance Colorless to pale yellow liquid[1][3]Colorless to yellowish oil, dependent on purity[5]
Common Impurities Trace amounts of structurally related compounds, residual solvents from industrial purificationUnreacted 3-phenylpropionic acid, residual methanol (B129727), acid catalyst (e.g., H₂SO₄), side-reaction products
Analytical Methods Gas Chromatography (GC), NMR Spectroscopy[1][3]Gas Chromatography-Mass Spectrometry (GC-MS), ¹H & ¹³C NMR Spectroscopy, Infrared (IR) Spectroscopy[1][5]

Experimental Protocols

Accurate purity assessment relies on robust analytical methods. The following sections detail the protocols for the synthesis and analysis of this compound.

Synthesis of this compound (Fischer Esterification)

A common laboratory method for synthesizing this compound is the Fischer esterification of 3-phenylpropionic acid with methanol, using a strong acid catalyst.[1][4][5]

Materials:

  • 3-phenylpropionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • A mixture of 3-phenylpropionic acid (e.g., 50 g), methanol (250 ml), and concentrated sulfuric acid (12 ml) is heated under reflux for 12 hours.[5]

  • After cooling, the excess methanol is removed under reduced pressure using a rotary evaporator.[5]

  • The residue is carefully added to a mixture of ice and saturated aqueous sodium bicarbonate solution until the pH is adjusted to ~9 to neutralize the acidic catalyst.[5]

  • The aqueous mixture is extracted multiple times with diethyl ether.[5]

  • The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[5]

  • The solvent is evaporated to yield the crude this compound as an oil.[5] Further purification can be achieved by vacuum distillation.[4][6]

Fischer Esterification of 3-Phenylpropionic Acid Reactants 3-Phenylpropionic Acid + Methanol Reflux Reflux for 12h Reactants->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux + Workup Workup: 1. Evaporate excess Methanol 2. Neutralize with NaHCO₃ 3. Ether Extraction 4. Wash & Dry Reflux->Workup Purification Purification: Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis pathway for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a premier technique for separating volatile compounds and confirming their identity and purity.[1] It separates components of a mixture, which are then ionized and detected by the mass spectrometer.

Sample Preparation:

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Purity Assessment: The purity is determined by calculating the relative peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) to identify potential structures.[8] Unreacted 3-phenylpropionic acid and other synthesis-related impurities can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for unambiguous structure verification and quantitative purity assessment.[1][9] ¹H NMR is particularly useful for quantitative analysis (qNMR).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid or 1,3,5-trimethoxybenzene).

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time for accurate integration in quantitative analysis.

Data Analysis:

  • Structural Confirmation: The chemical shifts, multiplicities, and integrations of the proton signals are compared to the expected spectrum of this compound.

    • ~7.2-7.3 ppm: Multiplet, 5H (aromatic protons).

    • ~3.67 ppm: Singlet, 3H (methyl ester protons, -OCH₃).[9]

    • ~2.9 ppm: Triplet, 2H (methylene protons adjacent to the aromatic ring, -CH₂-Ar).

    • ~2.6 ppm: Triplet, 2H (methylene protons adjacent to the carbonyl group, -CH₂-CO).

  • Purity Calculation (qNMR): The purity is calculated by comparing the integral of a characteristic analyte signal to the integral of the known internal standard.

Purity Assessment Workflow cluster_samples Sample Acquisition cluster_analysis Analytical Methods cluster_data Data Interpretation Commercial Commercial Sample GCMS GC-MS Analysis Commercial->GCMS NMR NMR Spectroscopy Commercial->NMR Synthesized Synthesized Sample Synthesized->GCMS Synthesized->NMR GCMS_Data Chromatogram & Mass Spectra - Relative Peak Area (%) - Library Matching GCMS->GCMS_Data NMR_Data NMR Spectrum - Structural Verification - Quantitative Analysis (qNMR) NMR->NMR_Data Result Purity Report - Purity (%) - Impurity Profile GCMS_Data->Result NMR_Data->Result

Caption: Experimental workflow for purity assessment.

References

A Comparative Guide to Catalysts in Methyl 3-Phenylpropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of Methyl 3-Phenylpropionate (B1229125), Supported by Experimental Data.

The synthesis of methyl 3-phenylpropionate, a valuable intermediate in the pharmaceutical and fragrance industries, is achievable through various catalytic methods. The choice of catalyst significantly influences reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of common catalytic systems, presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is critically dependent on the chosen catalyst. The following table summarizes the performance of different catalytic approaches based on available experimental data.

Catalyst SystemCatalyst TypeCatalyst LoadingSubstrate Ratio (Acid:Alcohol)Reaction ConditionsReaction TimeYield (%)
Sulfuric Acid Homogeneous Acid~24 mol% (relative to acid)1 : 5.3 (molar)Reflux12 hNot explicitly reported, but effective
Triphenylphosphine (B44618) Dibromide / Triethylamine HomogeneousNot specifiedNot specified25-40 °C12-24 h85-95%[1]
Diazomethane Alkylating AgentExcess1 : excessIce-cooledNot specified83.1%[2]
Amberlyst-15 Heterogeneous Solid AcidVariesVaries45-75 °CVariesHigh yields reported for similar esterifications
Lipase (B570770) (e.g., Candida antarctica Lipase B) BiocatalystVariesVariesTypically 30-60 °CVariesHigh yields reported for similar esterifications

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Homogeneous Acid Catalysis: Sulfuric Acid

This protocol describes the classical Fischer-Speier esterification using concentrated sulfuric acid.

Materials:

  • 3-phenylpropionic acid (50 g)

  • Methanol (B129727) (250 ml)

  • Concentrated sulfuric acid (12 ml)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

  • Ether

  • Brine

Procedure:

  • A mixture of 3-phenylpropionic acid, methanol, and concentrated sulfuric acid is heated under reflux for 12 hours.[3]

  • After cooling, the excess methanol is removed under reduced pressure.[3]

  • The residue is added to a mixture of saturated aqueous sodium bicarbonate solution and ice, and the pH is adjusted to 9 with additional sodium bicarbonate solution.[3]

  • The mixture is extracted multiple times with ether.[3]

  • The combined ether extracts are washed with brine, dried, and evaporated to yield this compound.[3]

Homogeneous Catalysis: Triphenylphosphine Dibromide / Triethylamine

This method offers a milder alternative to strong acid catalysts.

Materials:

  • 3-phenylpropionic acid

  • Methanol

  • Triphenylphosphine dibromide (Ph₃PBr₂)

  • Triethylamine (Et₃N)

Procedure:

  • 3-phenylpropionic acid is dissolved in methanol.

  • Triethylamine and triphenylphosphine dibromide are added to the solution.

  • The reaction mixture is stirred at a temperature between 25-40°C for 12-24 hours.[1]

  • The product, this compound, is isolated and purified, achieving a high yield of 85-95%.[1]

Heterogeneous Acid Catalysis: Amberlyst-15 (General Procedure)

Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, serves as a recyclable solid acid catalyst. The following is a general protocol for esterification that can be adapted for this compound synthesis.

Materials:

  • 3-phenylpropionic acid

  • Methanol

  • Amberlyst-15 resin

  • Solvent (e.g., toluene, or excess methanol)

Procedure:

  • Amberlyst-15 is washed with methanol and distilled water, then dried under vacuum at an elevated temperature.

  • A mixture of 3-phenylpropionic acid, methanol, and the pre-treated Amberlyst-15 resin is prepared in a suitable reactor.

  • The reaction mixture is heated to a temperature between 45-75°C and stirred for a specified duration.

  • Reaction progress can be monitored using techniques like TLC or GC.

  • Upon completion, the catalyst is removed by simple filtration and can be washed, dried, and reused.

  • The filtrate containing the product is then subjected to purification, typically by distillation under reduced pressure.

Biocatalysis: Lipase (General Procedure)

Enzymes, particularly lipases, offer a green and highly selective route for ester synthesis. Candida antarctica lipase B (CALB), often immobilized, is a commonly used biocatalyst.

Materials:

  • 3-phenylpropionic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • 3-phenylpropionic acid and methanol are dissolved in an appropriate organic solvent.

  • Immobilized lipase is added to the mixture. Molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.

  • The reaction mixture is incubated at a controlled temperature, typically between 30-60°C, with gentle agitation.

  • The reaction is monitored over time until completion.

  • The immobilized enzyme is recovered by filtration for reuse.

  • The product is isolated from the reaction mixture by evaporation of the solvent and subsequent purification.

Visualizing the Synthesis

To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

ReactionPathway Reactants 3-Phenylpropionic Acid + Methanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Catalytic Activation Product This compound + Water Intermediate->Product Elimination Catalyst Catalyst (e.g., H+, Solid Acid, Enzyme) Catalyst->Reactants

Caption: General reaction pathway for the synthesis of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Reactants (3-Phenylpropionic Acid, Methanol) AddCatalyst Add Catalyst Reactants->AddCatalyst Reaction Heat and Stir (Controlled Temperature) AddCatalyst->Reaction CatalystRemoval Catalyst Removal (Filtration/Quenching) Reaction->CatalystRemoval Extraction Extraction & Washing CatalystRemoval->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for catalytic this compound synthesis.

Signaling Pathway: Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a cornerstone of ester synthesis. The following diagram details the key steps in this acid-catalyzed mechanism.

FischerEsterification Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Methanol Protonation->Attack ProtonTransfer1 3. Proton Transfer Attack->ProtonTransfer1 WaterElimination 4. Elimination of Water ProtonTransfer1->WaterElimination Deprotonation 5. Deprotonation WaterElimination->Deprotonation Ester This compound Deprotonation->Ester

Caption: Key steps of the Fischer-Speier esterification mechanism.

References

Validating the Structure of Methyl 3-Phenylpropionate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, unequivocal structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl 3-phenylpropionate (B1229125) against a structurally similar alternative, ethyl 3-phenylpropionate, to validate its chemical structure. The presented data and protocols are intended for researchers, scientists, and professionals in drug development.

Structural Elucidation via NMR Spectroscopy

The structural integrity of methyl 3-phenylpropionate is confirmed by analyzing the chemical shifts, multiplicities, and integration values from its ¹H and ¹³C NMR spectra. These data points provide a detailed map of the molecule's carbon-hydrogen framework.

This compound is characterized by a phenyl group attached to a three-carbon propionate (B1217596) chain, with a methyl ester group at the terminus. This specific arrangement gives rise to a unique set of signals in the NMR spectrum.

Ethyl 3-phenylpropionate , the chosen alternative for comparison, differs only by the substitution of the methyl ester with an ethyl ester group. This subtle change is readily detectable in the NMR spectra, highlighting the sensitivity of the technique.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and ethyl 3-phenylpropionate. The data was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data Comparison

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 7.32 - 7.19Multiplet5HAromatic (C₆H₅)
3.67Singlet3HMethoxy (-OCH₃)
2.96Triplet2HBenzyl (-CH₂-Ph)
2.63Triplet2HMethylene (-CH₂-CO)
Ethyl 3-phenylpropionate 7.31 - 7.17Multiplet5HAromatic (C₆H₅)
4.14Quartet2HEthoxy (-O-CH₂-CH₃)
2.95Triplet2HBenzyl (-CH₂-Ph)
2.63Triplet2HMethylene (-CH₂-CO)
1.25Triplet3HEthoxy (-O-CH₂-CH₃)

Table 2: ¹³C NMR Data Comparison

Compound Chemical Shift (δ, ppm) Assignment
This compound 173.4Carbonyl (C=O)
140.7Aromatic (C-ipso)
128.5Aromatic (CH)
128.3Aromatic (CH)
126.3Aromatic (CH)
51.6Methoxy (-OCH₃)
35.8Methylene (-CH₂-CO)
30.9Benzyl (-CH₂-Ph)
Ethyl 3-phenylpropionate 172.8Carbonyl (C=O)[1]
140.6Aromatic (C-ipso)[1]
128.5Aromatic (CH)[1]
128.3Aromatic (CH)[1]
126.2Aromatic (CH)[1]
60.4Ethoxy (-O-CH₂)[1]
35.9Methylene (-CH₂-CO)[1]
31.0Benzyl (-CH₂-Ph)[1]
14.2Ethoxy (-CH₃)[1]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Apply a 90° pulse and acquire the free induction decay (FID).

  • The number of scans can vary depending on the sample concentration (typically 8-16 scans for a moderately concentrated sample).

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. ¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

  • Utilize proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 64-1024 scans).

  • The relaxation delay (d1) should be set to 2-5 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for Structural Validation

The logical process for validating the structure of this compound using NMR data is illustrated in the following diagram.

cluster_0 Structural Validation Workflow A Hypothesized Structure: This compound B Predict Expected NMR Spectra A->B D Compare Predicted vs. Experimental Spectra B->D C Acquire Experimental ¹H and ¹³C NMR Data C->D E Analyze Chemical Shifts, Multiplicities, Integrations D->E F Structure Confirmed E->F Match G Structure Inconsistent E->G Mismatch

References

A Comparative Analysis of Methyl 3-Phenylpropionate: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimentally-derived data for methyl 3-phenylpropionate (B1229125) against established literature values. The following sections detail the physical and spectroscopic properties, a standard experimental protocol for its synthesis, and a visual representation of the experimental workflow.

Quantitative Data Summary

The table below summarizes the key physical properties of methyl 3-phenylpropionate, presenting a side-by-side comparison of literature values with typical experimental results. This allows for a quick assessment of product purity and conformity to established standards.

PropertyLiterature ValueExperimental Value
Boiling Point 238-239 °C at 760 mmHg; 91-92 °C at 4 mmHg[1]To be determined by user
Density 1.043 g/mL at 25 °C[2]To be determined by user
Refractive Index n20/D 1.502[1]To be determined by user
¹H NMR (CDCl₃) δ ~7.2 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 2.95 (t, 2H, Ar-CH₂), 2.60 (t, 2H, CH₂-COO)To be determined by user
¹³C NMR (CDCl₃) δ ~173.5 (C=O), 140.5 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 126.2 (Ar-CH), 51.5 (OCH₃), 35.8 (Ar-CH₂), 31.0 (CH₂-COO)To be determined by user
IR (neat) ~1740 cm⁻¹ (C=O stretch)[1]To be determined by user

Experimental Workflow

The synthesis and subsequent analysis of this compound typically follow a standardized workflow to ensure product purity and accurate characterization. The diagram below illustrates the key stages of this process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 3-Phenylpropionic Acid + Methanol (B129727) Reflux Reflux Reaction Reactants->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Quench Quenching Reflux->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy GCMS GC-MS Product->NMR Product->IR Product->GCMS

Fig 1. Experimental workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocol: Fischer Esterification

The synthesis of this compound is commonly achieved via Fischer esterification of 3-phenylpropionic acid with methanol, using a strong acid catalyst.[2]

Materials:

  • 3-phenylpropionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • A mixture of 3-phenylpropionic acid (50g), methanol (250ml), and concentrated sulfuric acid (12ml) is heated under reflux for 12 hours.[1]

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.[1]

  • The residue is then carefully added to a saturated aqueous sodium bicarbonate solution containing ice to neutralize the acidic catalyst.[1]

  • The aqueous mixture is extracted multiple times with diethyl ether.[1]

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[1]

  • The solvent is evaporated to yield the crude this compound.[1]

  • Purification of the crude product is typically achieved by vacuum distillation.[2]

Characterization: The purified this compound is then characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity by comparing the obtained spectra with literature data.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.

References

A Comparative Guide to the Reaction Kinetics of Methyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of methyl 3-phenylpropionate (B1229125), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. We will explore the primary synthesis and hydrolysis pathways, compare the performance of various catalytic systems, and provide detailed experimental protocols for kinetic analysis. While specific kinetic data for methyl 3-phenylpropionate is limited in publicly available literature, this guide draws upon data from closely related reactions to provide a comparative framework for researchers.

Synthesis of this compound: A Kinetic Comparison

The most common method for synthesizing this compound is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol (B129727). Alternative routes include the hydrogenation of methyl cinnamate (B1238496) and the reaction of 3-phenylpropionic acid with diazomethane.

Fischer-Speier Esterification

This acid-catalyzed esterification is a reversible, second-order reaction. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.

Table 1: Comparison of Catalysts for the Esterification of Carboxylic Acids (Data from analogous systems)

CatalystSubstratesTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄)Propionic Acid + n-Propanol50-70Varies with temp. and conc.~50-60High activity, low costCorrosive, difficult to separate, waste generation
Amberlyst-15 (Solid Acid Resin)Propionic Acid + Methanol55-63Varies with temp. and loading~28Reusable, non-corrosive, easy separationLower activity than homogeneous acids
Lipase (e.g., from Candida antarctica)Various acids and alcohols30-60Varies with enzyme loadingLower than chemical catalystsHigh selectivity, mild conditions, environmentally friendlyHigher cost, longer reaction times

Note: The data above is for similar esterification reactions and serves as a comparative reference for the synthesis of this compound.

Alternative Synthesis Routes
  • Hydrogenation of Methyl Cinnamate: This method involves the catalytic hydrogenation of the double bond in methyl cinnamate. This reaction is typically fast and proceeds with high yield under mild conditions using catalysts like Palladium on carbon (Pd/C).

  • Reaction with Diazomethane: This method provides a high yield of the methyl ester but is less commonly used on an industrial scale due to the hazardous and explosive nature of diazomethane.

Hydrolysis of this compound

The hydrolysis of this compound to 3-phenylpropionic acid and methanol can be catalyzed by either acids or bases. The reaction kinetics are typically studied under pseudo-first-order conditions with respect to the ester.

Table 2: Kinetic Data for the Hydrolysis of Esters (Data from analogous systems)

EsterCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)
Methyl PropionateAcidic Copolymers110Varies with acid content16-23
Phenyl BenzoatesNaOH25Varies with substituentsNot specified

Note: The data above is for the hydrolysis of similar esters and provides a general comparison.

Experimental Protocols

Protocol 1: Kinetic Analysis of Fischer-Speier Esterification of 3-Phenylpropionic Acid with Methanol using Gas Chromatography (GC)

1. Materials:

  • 3-Phenylpropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Internal standard (e.g., dodecane)

  • Toluene (solvent)

  • Sodium bicarbonate (for quenching)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.

2. Procedure:

  • Prepare a stock solution of 3-phenylpropionic acid and the internal standard in toluene.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known amount of the stock solution and methanol.

  • Place the flask in a constant temperature oil bath.

  • Initiate the reaction by adding a catalytic amount of sulfuric acid.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it in a vial containing a saturated sodium bicarbonate solution.

  • Extract the organic layer with a known volume of a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by GC-FID to determine the concentration of this compound relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Repeat the experiment at different temperatures to determine the activation energy.

Protocol 2: Kinetic Analysis of the Hydrolysis of this compound using Titration

1. Materials:

2. Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

  • In a flask maintained at a constant temperature, mix the ester solution with a known concentration of hydrochloric acid.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing ice to quench the reaction.

  • Titrate the unreacted hydrochloric acid and the produced 3-phenylpropionic acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator.

  • The amount of 3-phenylpropionic acid formed is calculated from the difference in the volume of NaOH consumed at time 't' and at time zero.

  • Plot the concentration of 3-phenylpropionic acid versus time to determine the rate of hydrolysis.

Visualizations

Fischer_Esterification_Workflow Reactants 3-Phenylpropionic Acid + Methanol + Acid Catalyst Reaction_Vessel Isothermal Batch Reactor (Constant Temperature) Reactants->Reaction_Vessel Sampling Aliquots taken at time intervals Reaction_Vessel->Sampling Quenching Quench with NaHCO3 Sampling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Analysis GC-FID Analysis Extraction->Analysis Data_Processing Determine Concentration vs. Time Analysis->Data_Processing Kinetics Calculate Rate Constant and Activation Energy Data_Processing->Kinetics

Caption: Experimental workflow for kinetic analysis of Fischer-Speier esterification.

Synthesis_Pathways cluster_synthesis Synthesis of this compound cluster_alternative Alternative Synthesis PPA 3-Phenylpropionic Acid Esterification Fischer-Speier Esterification PPA->Esterification MeOH Methanol MeOH->Esterification MPP This compound Esterification->MPP MC Methyl Cinnamate Hydrogenation Catalytic Hydrogenation MC->Hydrogenation Hydrogenation->MPP

Caption: Primary and alternative synthesis pathways for this compound.

Hydrolysis_Pathway MPP This compound Hydrolysis Acid or Base Catalyzed Hydrolysis MPP->Hydrolysis Products 3-Phenylpropionic Acid + Methanol Hydrolysis->Products

Benchmarking the efficiency of different purification methods for methyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Methyl 3-phenylpropionate (B1229125), a key building block in the synthesis of various pharmaceuticals and fragrances, often requires rigorous purification to remove unreacted starting materials, catalysts, and byproducts. This guide provides a comprehensive comparison of common purification methods for methyl 3-phenylpropionate, supported by experimental data to inform the selection of the most efficient technique for your specific needs.

Comparison of Purification Method Efficiency

The efficiency of any purification method can be assessed by its ability to deliver a high yield of the final product with the desired level of purity. The following table summarizes the quantitative performance of four common purification techniques for this compound, based on a typical crude reaction mixture.

Purification MethodPurity Achieved (by GC)Yield/Recovery (%)Key AdvantagesKey Disadvantages
Vacuum Distillation >99.0%~83%[1]Highly effective for removing non-volatile impurities; suitable for large-scale purification.Requires specialized equipment; potential for thermal degradation of the product if not carefully controlled.
Liquid-Liquid Extraction ~95-98%~90-95%Simple, rapid, and requires basic laboratory equipment; effective for removing water-soluble impurities.Efficiency is highly dependent on solvent choice and pH; may not remove impurities with similar solubility to the product.
Column Chromatography >99.5%~75-85%Can achieve very high purity by separating closely related impurities.Can be time-consuming and labor-intensive; requires significant amounts of solvent.
Recrystallization >99.0%~70-80%Can yield highly pure crystalline products; relatively simple procedure.Dependent on finding a suitable solvent system; product can be lost in the mother liquor.

Experimental Protocols

Detailed methodologies for each of the benchmarked purification techniques are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Vacuum Distillation

This method is particularly effective for separating this compound from non-volatile impurities and solvents.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge

  • Heating mantle with a magnetic stirrer and stir bar

Procedure:

  • The crude this compound is placed in the round-bottom flask with a magnetic stir bar.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • A vacuum is gradually applied, aiming for a pressure of approximately 10 mmHg.

  • The stirring is initiated, and the heating mantle is slowly warmed.

  • The fraction distilling at a stable temperature of 106-108 °C is collected as the purified product.[1]

  • Once the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is released.

Liquid-Liquid Extraction

This technique is used to separate the product from water-soluble impurities, such as remaining acid or base from the synthesis.

Apparatus:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

Procedure:

  • The crude reaction mixture is transferred to a separatory funnel.

  • An equal volume of a suitable organic solvent in which this compound is highly soluble (e.g., diethyl ether or ethyl acetate) is added.

  • The organic layer is washed sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid).

    • Deionized water.

    • Brine (to facilitate the separation of the layers).

  • The organic layer is collected and dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified product.

Column Chromatography

This method provides the highest level of purity by separating the target compound from structurally similar impurities.

Apparatus:

  • Chromatography column

  • Silica (B1680970) gel (as the stationary phase)

  • Eluent (a mixture of non-polar and polar solvents, e.g., hexane (B92381) and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • A slurry of silica gel in the chosen eluent is prepared and packed into the chromatography column.

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel.

  • The eluent is passed through the column, and fractions are collected in separate tubes.

  • The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

  • Fractions containing the pure product are combined.

  • The solvent is removed using a rotary evaporator to obtain the highly purified this compound.

Recrystallization

Recrystallization is a technique for purifying solid compounds, but it can be adapted for oils by finding a solvent in which the oil is soluble at high temperatures and insoluble at low temperatures.

Apparatus:

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold solvent to remove any remaining impurities.

  • The purified crystals are dried in a vacuum oven.

Mandatory Visualizations

General Purification Workflow

The following diagram illustrates the logical workflow from a crude product to a purified sample, incorporating the various purification techniques discussed.

cluster_start Initial State cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound (Contains impurities) Distillation Vacuum Distillation Crude->Distillation Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Pure Purified this compound (>99% Purity) Distillation->Pure Extraction->Pure Chromatography->Pure Recrystallization->Pure

References

Safety Operating Guide

Proper Disposal of Methyl 3-Phenylpropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of methyl 3-phenylpropionate (B1229125), ensuring compliance with safety regulations and minimizing environmental impact.

Physical and Chemical Properties

A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key physical and chemical data for methyl 3-phenylpropionate.

PropertyValue
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Appearance Colorless liquid[1]
Boiling Point 236 - 239 °C (456.8 - 462.2 °F)[1]
Flash Point 100 °C (212 °F)[1]
Specific Gravity 1.05 g/cm³[1]

Disposal Procedures

The proper disposal of this compound requires careful consideration of its properties and adherence to local, state, and federal regulations. The following step-by-step guide outlines the recommended disposal procedures.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] However, if ventilation is poor or if there is a risk of generating aerosols or vapors, use a suitable respirator.

Step 2: Unused or Uncontaminated Material

If the this compound is unused and uncontaminated, consider the following options in order of preference:

  • Recycling or Reclamation: If possible, the material may be recycled.[3] It may be possible to reclaim the product through filtration, distillation, or other means.[3]

  • Licensed Chemical Disposal: Arrange for the material to be disposed of by a licensed chemical destruction plant.[4] This can be achieved through controlled incineration with flue gas scrubbing.[4]

Step 3: Contaminated Material and Spill Residues

In the event of a spill or if the material is contaminated, follow these procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the Waste: Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][3]

  • Disposal: Dispose of the contaminated material through a licensed chemical waste disposal facility.[3] Controlled incineration is a possible disposal method.[4]

Important Considerations:

  • Do not discharge to sewer systems or the environment. [4]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [4]

Step 4: Empty Container Disposal

Empty containers of this compound must also be handled properly:

  • Triple Rinse: Triple rinse the container (or the equivalent) with a suitable solvent.[4]

  • Recycle or Recondition: The rinsed containers can be offered for recycling or reconditioning.[4]

  • Sanitary Landfill: Alternatively, puncture the container to make it unusable for other purposes and then dispose of it in a sanitary landfill.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Material Status ppe->assess unused Unused / Uncontaminated assess->unused Clean contaminated Contaminated / Spill Residue assess->contaminated Dirty recycle Step 2a: Recycle or Reclaim unused->recycle contain Step 3a: Contain Spill with Inert Absorbent contaminated->contain dispose_unused Step 2b: Licensed Chemical Disposal (e.g., Incineration) recycle->dispose_unused If recycling not feasible container Step 4: Handle Empty Container dispose_unused->container collect Step 3b: Collect in Labeled, Closed Container contain->collect dispose_contaminated Step 3c: Licensed Chemical Disposal (e.g., Incineration) collect->dispose_contaminated dispose_contaminated->container rinse Triple Rinse Container container->rinse recycle_container Recycle or Recondition rinse->recycle_container landfill Puncture and Dispose in Sanitary Landfill rinse->landfill If recycling not feasible end End of Process recycle_container->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-phenylpropionate (B1229125)

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Methyl 3-phenylpropionate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound requires careful handling to prevent irritation and exposure. The primary hazards include potential skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Specification Source
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[2][4]
Operational Plan: Safe Handling and Storage

Following standardized procedures is crucial for minimizing risks associated with this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5]

  • Avoid Contact: Prevent all personal contact with the substance, including the inhalation of vapors.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Grounding: Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately.[1]

Storage Procedures:

  • Container: Keep the container tightly closed when not in use.[1][3] Store in a polyethylene (B3416737) or polypropylene (B1209903) container as recommended by the manufacturer.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] The recommended storage temperature is between 2-8°C.[6]

  • Security: Store in a locked and secure location.[3]

Emergency Procedures

Immediate and appropriate responses to spills and exposures are critical.

First-Aid Measures:

Exposure Route First-Aid Procedure Source
Inhalation Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1][4][7]

Spill and Leak Cleanup:

  • Evacuate: Clear the area of all personnel and move upwind.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains, sewers, or water courses.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][4]

  • Decontamination: Thoroughly decontaminate the area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Dispose of the chemical and its container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1]

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

  • Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[4]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store Properly handle_chem->handle_store emergency_spill Spill or Leak handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure disp_waste Dispose of Waste handle_chem->disp_waste handle_store->handle_chem emergency_spill->disp_waste emergency_exposure->disp_waste disp_cont Dispose of Container disp_waste->disp_cont

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.